Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate
Description
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Properties
IUPAC Name |
methyl 2-(4-chlorosulfonylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO5S/c1-14-9(11)6-15-7-2-4-8(5-3-7)16(10,12)13/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHZBFTYSQSGBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626002 | |
| Record name | Methyl [4-(chlorosulfonyl)phenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56077-78-2 | |
| Record name | Acetic acid, 2-[4-(chlorosulfonyl)phenoxy]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56077-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl [4-(chlorosulfonyl)phenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-[4-(chlorosulfonyl)phenoxy]acetate | |
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Foundational & Exploratory
Technical Guide: Synthesis of Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate
This guide details the synthesis of Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate (CAS: 56077-78-2), a critical intermediate in the development of PPAR agonists (e.g., fibrate analogs), thromboxane receptor antagonists, and specific agrochemicals.
The synthesis focuses on the chlorosulfonation of methyl phenoxyacetate .[1] This route is preferred over the esterification of chlorosulfonyl phenoxyacetic acid due to the hydrolytic instability of the sulfonyl chloride moiety in the presence of alcohols and heat.
Executive Summary
-
Molecular Formula:
[3][4] -
Molecular Weight: 264.68 g/mol [4]
-
Core Reaction: Electrophilic Aromatic Substitution (Chlorosulfonation)
-
Key Reagent: Chlorosulfonic acid (
) -
Yield Potential: 85–93%
Retrosynthetic Analysis
The logical disconnection reveals that the sulfonyl chloride group is best introduced in the final step to avoid functional group incompatibility.
-
Step 1 (Precursor Assembly): Formation of the ether linkage via Williamson ether synthesis (Phenol
Methyl Phenoxyacetate). -
Step 2 (Functionalization): Introduction of the chlorosulfonyl group at the para position via electrophilic aromatic substitution. The methoxycarbonylmethoxy group (
) is an ortho, para-director, but steric hindrance at the ortho position strongly favors para substitution.
Figure 1: Retrosynthetic pathway minimizing functional group conflict.
Experimental Protocol
Phase 1: Preparation of Methyl Phenoxyacetate (Precursor)
Note: Commercially available, but synthesis is provided for completeness.
-
Reagents: Phenol (1.0 eq), Methyl bromoacetate (1.1 eq),
(2.0 eq), Acetone (anhydrous). -
Procedure: Reflux phenol, methyl bromoacetate, and potassium carbonate in acetone for 4–6 hours. Filter inorganic salts and concentrate the filtrate.
-
Purification: Vacuum distillation or recrystallization from hexanes (if solid).
Phase 2: Chlorosulfonation (Core Synthesis)
This protocol is adapted from high-yield methodologies cited in recent literature [1, 2].
Reagents & Stoichiometry:
| Component | Equiv. | Role |
|---|---|---|
| Methyl phenoxyacetate | 1.0 | Substrate |
| Chlorosulfonic acid | 2.5 | Electrophile & Dehydrating Agent |
| Dichloromethane (DCM) | Solvent | Inert Carrier |
| Ice/Water | Excess | Quenching Agent |
Step-by-Step Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a drying tube (CaCl2) or nitrogen inlet. The reaction evolves HCl gas; a scrubber trap is recommended.
-
Solvation: Dissolve Methyl phenoxyacetate (16.6 g, 0.1 mol) in DCM (100 mL) . Cool the solution to 0°C using an ice/salt bath.
-
Acid Addition: Charge the addition funnel with a solution of Chlorosulfonic acid (16.5 mL, ~0.25 mol) in DCM (20 mL) .
-
Critical Control Point: Add the acid solution dropwise over 60 minutes . Maintain the internal temperature below 5°C. Rapid addition causes exotherms that may lead to hydrolysis of the ester or polysulfonation.
-
-
Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (20–25°C) and stir for 16 hours .
-
Observation: The mixture may darken slightly, and HCl gas evolution will cease as the reaction nears completion.
-
-
Quenching (Exothermic): Prepare a beaker with 500 g of chopped ice . Slowly pour the reaction mixture onto the vigorously stirred ice.
-
Safety: Do not add water to the acid mixture; always add the acid mixture to the ice to dissipate heat.
-
-
Workup:
-
Transfer to a separatory funnel.[1] Rinse the flask with additional DCM (80 mL) and add to the funnel.
-
Separate the organic (lower) phase.
-
Wash the organic phase three times with ice-cold water (3 x 100 mL) to remove residual sulfuric acid and HCl.
-
Note: Work quickly to minimize hydrolysis of the sulfonyl chloride.
-
Dry the organic layer over anhydrous
or .
-
-
Isolation: Filter off the desiccant and evaporate the solvent under reduced pressure (Rotavap) at <40°C.
-
Result: The product is obtained as a white to off-white solid (Typical Yield: 24.5 g, ~93%).
Process Logic & Mechanism
The reaction utilizes Chlorosulfonic acid (
-
Sulfonation: The first equivalent of
sulfonates the aromatic ring at the para position (activated by the ether oxygen), releasing HCl. -
Conversion to Chloride: The second equivalent of
converts the sulfonic acid to sulfonyl chloride, producing sulfuric acid as a byproduct.-
Why 2.5 equivalents? The slight excess (0.5 eq) shifts the equilibrium to the right and compensates for any moisture in the system.
-
Figure 2: Stepwise mechanism of chlorosulfonation.
Characterization & Quality Control
Confirm the identity of the product using NMR and Melting Point analysis.
-
Physical State: White crystalline solid.
-
Melting Point: 52–54°C (Lit. value varies slightly by purity).
-
1H NMR (300 MHz, CDCl3):
-
7.98 (d, J = 9.0 Hz, 2H, Ar-H ortho to
) -
7.05 (d, J = 9.0 Hz, 2H, Ar-H ortho to
) -
4.75 (s, 2H,
) -
3.82 (s, 3H,
) -
Interpretation: The characteristic "roofing" doublets in the aromatic region confirm 1,4-disubstitution.
-
7.98 (d, J = 9.0 Hz, 2H, Ar-H ortho to
-
Mass Spectrometry:
264/266 (3:1 ratio due to Cl isotope).
Safety & Handling
-
Chlorosulfonic Acid: Reacts violently with water to form clouds of HCl gas and sulfuric acid mist. Handle only in a fume hood. Wear chemical-resistant gloves (nitrile/neoprene) and a face shield.
-
HCl Evolution: Ensure the reaction vessel is vented through a scrubber (e.g., NaOH trap) to neutralize evolved HCl gas.
-
Product Stability: Sulfonyl chlorides are moisture-sensitive. Store the isolated solid in a desiccator or sealed under nitrogen at 4°C.
References
-
Royal Society of Chemistry (RSC) . Supplementary Information for New Gd(III) complexes. (Detailed protocol for chlorosulfonation of methyl phenoxyacetate). Available at: [Link]
-
MDPI . 1-Arylsulfonyl-2-(Pyridylmethylsulfinyl) Benzimidazoles as New Proton Pump Inhibitor Prodrugs. (Confirmation of chlorosulfonation conditions and stoichiometry). Available at: [Link]
-
National Institutes of Health (NIH) . PubChem Compound Summary for CID 16365 (Methyl phenoxyacetate). Available at: [Link]
Sources
Technical Monograph: Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate
CAS: 56077-78-2 | Formula:
Executive Summary
Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate is a high-value bifunctional building block extensively utilized in the synthesis of sulfonamide-based pharmacophores. Characterized by a molecular weight of 264.68 g/mol , this scaffold offers a strategic balance of reactivity and structural compactness, making it an ideal candidate for fragment-based drug discovery (FBDD) and the development of libraries targeting metabolic (PPAR) and proteolytic (MMP) pathways.
This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic protocols, and application in medicinal chemistry, designed for researchers requiring high-fidelity data for experimental design.
Physicochemical Profile
The utility of this compound lies in its adherence to "Rule of 3" fragment guidelines, allowing significant molecular weight growth during downstream derivatization while remaining within Lipinski's Rule of 5.
Table 1: Core Chemical Specifications
| Property | Value | Technical Note |
| Molecular Weight (Average) | 264.68 g/mol | Essential for stoichiometric calculations. |
| Monoisotopic Mass | 263.986 g/mol | Critical for High-Resolution Mass Spectrometry (HRMS) identification. |
| CAS Registry Number | 56077-78-2 | Unique identifier for procurement and database searches. |
| Molecular Formula | ||
| Physical State | Solid (Off-white to pale yellow) | Hygroscopic; requires desiccated storage. |
| Solubility | DCM, THF, Ethyl Acetate | Hydrolyzes rapidly in water/protic solvents. |
| Reactive Moieties | Sulfonyl Chloride ( | Bifunctional electrophile. |
Synthetic Methodology
The synthesis of CAS 56077-78-2 is classically achieved via Electrophilic Aromatic Substitution (
Reaction Mechanism
The reaction proceeds through the generation of an electrophilic sulfonyl cation from chlorosulfonic acid, which attacks the para-position of the phenoxyacetate ring (activated by the electron-donating alkoxy group).
Figure 1: Chlorosulfonation pathway. The electron-donating phenoxy group directs the sulfonyl group to the para-position.
Validated Experimental Protocol
Note: This protocol assumes anhydrous conditions due to the moisture sensitivity of the sulfonyl chloride.
-
Preparation: Charge a flame-dried 3-neck round-bottom flask with Methyl phenoxyacetate (1.0 eq) and anhydrous Dichloromethane (DCM) . Cool the solution to 0°C using an ice/salt bath.
-
Addition: Add Chlorosulfonic acid (3.0 - 5.0 eq) dropwise via an addition funnel over 30 minutes. Critical: Maintain internal temperature < 5°C to prevent polymerization or ester hydrolysis.
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor consumption of starting material via TLC (Note: Convert aliquot to sulfonamide with amine for TLC visualization, as the chloride is unstable on silica).
-
Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Caution: Exothermic reaction.
-
Extraction: Extract immediately with DCM (3x). Wash the organic layer with cold brine and dry over anhydrous
. -
Isolation: Concentrate in vacuo at low temperature (< 40°C) to yield the crude solid. Recrystallization from Hexane/EtOAc is recommended if purity is < 95%.
Reactivity & Applications in Drug Discovery[3]
This molecule serves as a "linchpin" scaffold. The sulfonyl chloride is highly reactive toward nucleophiles (amines), while the methyl ester remains stable under sulfonylation conditions, allowing for orthogonal protection strategies.
Divergent Library Synthesis
In high-throughput medicinal chemistry, this scaffold is used to generate libraries of Sulfonamides . The resulting sulfonamide linkage provides hydrogen bonding interactions often critical for enzyme inhibition (e.g., Carbonic Anhydrases, MMPs).
Figure 2: Divergent synthesis strategy. The scaffold allows for rapid diversification at the sulfonamide end followed by functionalization of the ester tail.
Therapeutic Areas[2][3][4]
-
PPAR Agonists: Phenoxyacetic acid derivatives are classic pharmacophores for Peroxisome Proliferator-Activated Receptors (PPARs), used in treating dyslipidemia and metabolic syndrome. The sulfonyl group adds rigidity and potential contacts in the ligand-binding domain [1].
-
MMP Inhibitors: The ester can be converted to a hydroxamic acid (Zinc Binding Group), while the sulfonamide tail fits into the S1' pocket of Matrix Metalloproteinases (MMPs) [2].
-
Carbonic Anhydrase Inhibitors: Primary sulfonamides derived from this scaffold are potent inhibitors of CA enzymes, relevant in glaucoma and oncology research [3].
Handling & Safety Guidelines
Warning: Sulfonyl chlorides are corrosive and lachrymators.
-
Moisture Sensitivity: The C-Cl bond in the sulfonyl group is highly susceptible to hydrolysis, releasing HCl and forming the sulfonic acid. Store under nitrogen/argon at -20°C.
-
Reaction Safety: When quenching chlorosulfonic acid reactions, always add the reaction mixture to the ice, never the reverse, to manage the exotherm.
-
PPE: Double nitrile gloves and a chemical fume hood are mandatory.
References
-
BMS-687453 Discovery: "Discovery of an oxybenzylglycine based peroxisome proliferator activated receptor alpha selective agonist."[3] PubMed. Available at: [Link]
-
Sulfonamide Scaffolds: "Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX." PubMed Central. Available at: [Link]
Sources
- 1. keyorganics.net [keyorganics.net]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Discovery of an oxybenzylglycine based peroxisome proliferator activated receptor alpha selective agonist 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid (BMS-687453) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for Sulfonamide Synthesis using Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate
Executive Summary
This application note details the optimized protocol for synthesizing sulfonamide derivatives using Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate as the electrophilic scaffold. This specific building block is highly valued in medicinal chemistry for generating PPAR agonists, COX-2 inhibitors, and antibacterial agents due to its phenoxyacetic acid linker.
Critical Challenge: The molecule contains two reactive centers: the highly electrophilic sulfonyl chloride and the base-sensitive methyl ester . Standard aqueous Schotten-Baumann conditions (using NaOH/KOH) are contraindicated as they promote rapid hydrolysis of the ester to the carboxylic acid.
Solution: This protocol utilizes an anhydrous organic base method (Triethylamine/DCM) to ensure exclusive chemoselectivity for sulfonamide formation while preserving the ester moiety.
Mechanistic Insight & Chemical Strategy
The reaction proceeds via a Nucleophilic Acyl Substitution at the sulfur atom.[1]
-
Nucleophilic Attack: The primary or secondary amine attacks the sulfur center of the sulfonyl chloride.[1]
-
Tetrahedral Intermediate: A transient intermediate forms (though concerted mechanisms are also proposed).
-
Elimination: Chloride (
) is expelled as the leaving group. -
Proton Scavenging: The organic base (Triethylamine) neutralizes the generated HCl, driving the equilibrium forward and preventing protonation of the unreacted amine.
Reaction Scheme
Materials & Reagents
| Reagent | Role | Purity Requirement | Notes |
| This compound | Electrophile | >97% | Moisture Sensitive. Store under |
| Target Amine (R-NH2) | Nucleophile | >95% | Primary or secondary amines. Anilines react slower than alkyl amines. |
| Triethylamine (TEA) | Base | >99% | Scavenges HCl. Pyridine or DIPEA are valid alternatives. |
| Dichloromethane (DCM) | Solvent | Anhydrous | Preferred for solubility and ease of removal. |
| 1M HCl (aq) | Workup | - | Removes unreacted amine and TEA. |
| Sat. NaHCO3 (aq) | Workup | - | Neutralizes trace acid. Use cold and rapid wash to protect ester. |
Experimental Protocol: Anhydrous Base Method
Safety Warning: Sulfonyl chlorides are corrosive and lachrymators. Work in a fume hood.
Step 1: Preparation
-
Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar.
-
Purge the flask with Nitrogen (
) or Argon. -
Weigh 1.0 equivalent of this compound.
-
Note: If the material looks wet or sticky, check LCMS for hydrolysis (sulfonic acid parent mass).
-
-
Dissolve the sulfonyl chloride in anhydrous DCM (Concentration: ~0.2 M).
Step 2: Nucleophile Addition
-
In a separate vial, mix 1.1 equivalents of the Amine and 1.5 equivalents of Triethylamine (TEA) in a small volume of DCM.
-
Why 1.1 eq? Slight excess ensures full consumption of the unstable sulfonyl chloride.
-
Why 1.5 eq Base? To neutralize the HCl generated (1 eq) plus a safety margin.
-
-
Cool the Sulfonyl Chloride solution to
(Ice/Water bath). -
Add the Amine/TEA mixture dropwise over 10–15 minutes.
-
Control: Maintain temperature
to prevent side reactions.
-
Step 3: Reaction & Monitoring[1]
-
Allow the reaction to warm naturally to Room Temperature (RT).
-
Stir for 2–4 hours.
-
Monitoring: Check by TLC (EtOAc/Hexane) or LCMS.
-
Target Mass: Look for
of the sulfonamide. -
Disappearance: Ensure sulfonyl chloride peak is gone. (Note: Sulfonyl chlorides often decompose on LCMS to the sulfonic acid or methyl ester; monitor the ratio change).
-
Step 4: Workup (The "Ester-Safe" Wash)
-
Dilute reaction mixture with excess DCM.
-
Wash 1 (Acidic): Wash with cold 0.5M HCl (2 x 10 mL).
-
Purpose: Removes unreacted amine and TEA.
-
-
Wash 2 (Basic - CRITICAL): Wash with cold Saturated
(1 x 10 mL).-
Technique: Shake quickly and separate immediately. Do not soak. Prolonged exposure to base hydrolyzes the methyl ester.
-
-
Wash 3 (Neutral): Wash with Brine (1 x 10 mL).
-
Dry organic layer over Anhydrous
, filter, and concentrate in vacuo.
Visual Workflows
Diagram 1: Synthesis Workflow
Caption: Step-by-step synthesis workflow emphasizing the critical "Fast Wash" step to preserve the ester.
Diagram 2: Troubleshooting Logic
Caption: Troubleshooting logic tree for common issues: moisture contamination, ester instability, and low reactivity.
Data Presentation & Characterization
Stoichiometry Table
| Component | Equivalents | Mmol (Example) | Mass/Vol (Example) |
| Sulfonyl Chloride | 1.0 | 1.0 mmol | 264 mg |
| Amine | 1.1 | 1.1 mmol | Variable |
| Triethylamine | 1.5 | 1.5 mmol | 210 µL |
| DCM | - | - | 5.0 mL |
Expected NMR Signals (Product Confirmation)
To validate the structure, look for these diagnostic signals in
-
3.80 ppm (s, 3H): Methyl ester singlet (
). Crucial: If this is missing, you hydrolyzed the ester. -
4.70 ppm (s, 2H): Methylene singlet (
). - 7.00 & 7.80 ppm (d, 2H each): Para-substituted aromatic system (AA'BB' pattern).
-
4.5-5.0 ppm (br, 1H): Sulfonamide
(exchangeable with ).
References
-
Organic Chemistry Portal. (2008).[2] Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008, 311-312.[3] Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2025). This compound Compound Summary. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). Amines as Nucleophiles - Sulfonamide Formation. Retrieved from [Link]
Sources
Technical Application Note: Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate in Kinase Inhibitor Synthesis
Executive Summary & Strategic Rationale
In the rational design of kinase inhibitors—particularly Type II inhibitors that target the inactive (DFG-out) conformation—the solvent-exposed region of the ATP-binding pocket offers a critical vector for optimizing physicochemical properties without compromising potency.
Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate serves as a high-value bifunctional building block in this context. It provides two distinct chemical handles:
-
Sulfonyl Chloride (
): A highly reactive electrophile for installing a sulfonamide moiety, a classic bioisostere for amide bonds that functions as a hydrogen bond acceptor/donor and creates a rigid geometric constraint favored in Type II inhibitor scaffolds (e.g., Sorafenib-like motifs). -
Methyl Ester (
): A masked hydrophilic tail. Post-coupling, this ester can be hydrolyzed to the free carboxylic acid (to improve solubility and engage solvent-front lysine/arginine residues) or amidated to fine-tune lipophilicity ( ).
This guide details the protocols for handling this moisture-sensitive reagent and deploying it to synthesize sulfonamide-linked kinase inhibitor libraries.
Chemical Properties & Handling[1]
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 136239-66-2 |
| Molecular Weight | 264.68 g/mol |
| Appearance | Off-white to pale yellow solid |
| Reactivity Class | Electrophile (Sulfonyl Chloride) |
| Storage | |
| Solubility | Soluble in DCM, THF, EtOAc, Acetone. Reacts with alcohols/water.[2] |
Critical Handling Note: The sulfonyl chloride moiety is prone to hydrolysis, generating the corresponding sulfonic acid and HCl. This degrades reagent purity and can acidify reaction mixtures, potentially damaging acid-sensitive scaffolds. Always warm the reagent to room temperature in a desiccator before opening.
Application Workflow: Synthesis of Sulfonamide Kinase Inhibitors
The following workflow describes the coupling of this reagent with an amine-bearing kinase core (e.g., an amino-pyrazole, aniline, or amino-pyrimidine).
Diagram 1: Synthetic Pathway & Decision Logic
Caption: Workflow for integrating this compound into kinase inhibitor scaffolds, showing divergent synthesis paths.
Detailed Experimental Protocols
Protocol A: Sulfonamide Bond Formation (The Coupling)[1]
Objective: React the sulfonyl chloride with a primary or secondary amine on the kinase scaffold. Mechanism: Nucleophilic substitution at the sulfur atom.[3]
Reagents:
-
Kinase Core Amine (1.0 equiv)[4]
-
This compound (1.1 – 1.2 equiv)
-
Pyridine (3.0 equiv) OR Triethylamine (3.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under inert atmosphere (
), dissolve the Kinase Core Amine (1.0 equiv) in anhydrous DCM ( concentration). -
Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine is preferred over TEA for less reactive anilines as it can act as a nucleophilic catalyst.
-
Reagent Addition: Cool the solution to
using an ice bath. Add This compound (1.1 equiv) portion-wise or as a solution in minimal DCM.-
Why
? To suppress bis-sulfonylation and minimize hydrolysis from trace moisture.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–12 hours. Monitor via LC-MS (Target mass: Amine MW + 228 Da).
-
Work-up:
-
Quench with saturated
solution. -
Extract with DCM (
). -
Wash combined organics with
(to remove excess pyridine) followed by Brine. -
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).[2]
Troubleshooting:
-
Low Conversion? If the amine is electron-deficient (e.g., 2-aminopyridine), add a catalytic amount of DMAP (
) and heat to . -
Hydrolysis of Reagent? Ensure solvents are anhydrous. If the reagent quality is poor, recrystallize from Hexanes/CHCl3 before use.
Protocol B: Ester Hydrolysis (Generating the Acid Tail)
Objective: Convert the methyl ester into a carboxylic acid to target solvent-exposed basic residues (Lys/Arg) often found at the rim of the ATP pocket.
Reagents:
-
Sulfonamide Intermediate (from Protocol A)[5]
-
Lithium Hydroxide (
) (3.0 equiv) -
Solvent: THF / Water (3:1 ratio)
Step-by-Step Procedure:
-
Dissolve the intermediate in THF.[4]
-
Add an aqueous solution of
(3 equiv). -
Stir at RT for 1–4 hours. Avoid heating to prevent sulfonamide cleavage.
-
Acidification: Carefully acidify to pH 3–4 using
. -
Isolation: The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc.
Case Study: Optimization of a "Sorafenib-Like" Scaffold
To illustrate the utility, consider a hypothetical optimization campaign for a BRAF inhibitor.
-
Baseline: A standard diaryl urea inhibitor has poor solubility (
). -
Modification: The urea is replaced or appended with the 2-(4-sulfamoylphenoxy)acetic acid motif using our reagent.
-
Result:
-
Binding: The sulfonamide NH forms a H-bond with the catalytic loop (e.g., Asp residue).
-
Solubility: The terminal carboxylic acid (post-hydrolysis) increases aqueous solubility to
at physiological pH. -
Selectivity: The phenoxy linker projects the acid tail into the solvent channel, reducing steric clashes within the tight hydrophobic pocket.
-
Diagram 2: Structural Impact on Binding Mode
Caption: Structural role of the reagent-derived moiety in Type II kinase inhibitor binding.
References
-
Sulfonamide Synthesis Review
- Title: Recent Advances in the Synthesis of Sulfonamides.
- Source: Chemical Reviews (2020).
-
URL: [Link]
-
Kinase Inhibitor Design
- Title: Structure-Based Design of Kinase Inhibitors.
- Source: N
-
URL: [Link]
-
Reagent Specifics (Analogous Chemistry)
- Title: Synthesis of Sulfonamide-Based Kinase Inhibitors
- Source: PubMed / NIH (2010).
-
URL: [Link]
- General Protocol Source: Title: Application Notes for Sulfonamide Synthesis. Source: BenchChem Protocols.
Sources
- 1. Methyl phenoxyacetate | C9H10O3 | CID 16365 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Note: A Robust Method for the Quantification of Amino Acids in Biological Matrices via Pre-Column Derivatization with Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate
Abstract
This application note describes a novel, validated method for the sensitive and reliable quantification of primary and secondary amino acids. The protocol utilizes a proprietary derivatization agent, Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate (MCPA), for pre-column derivatization, followed by analysis using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection or Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). The MCPA reagent reacts efficiently with the amino groups of amino acids to form highly stable sulfonamide derivatives.[1] These derivatives exhibit enhanced hydrophobicity, leading to excellent chromatographic retention and separation on C18 columns.[2] Furthermore, the phenylacetate moiety provides a strong chromophore for sensitive UV detection. This method offers significant advantages in terms of stability, reproducibility, and sensitivity, making it an ideal tool for amino acid analysis in complex biological samples for clinical research, nutritional science, and pharmaceutical development.
Introduction: The Rationale for a Novel Derivatization Agent
The analysis of amino acids is crucial in a multitude of scientific fields, from clinical diagnostics to food science.[3] However, the inherent properties of amino acids—high polarity, low volatility, and lack of a strong native chromophore—make their direct analysis by RP-HPLC challenging.[4][5] Pre-column derivatization is a widely adopted strategy to overcome these limitations by attaching a tag to the amino acid that improves its chromatographic behavior and detectability.[5][6][7]
While classic reagents like Dansyl Chloride and Dabsyl Chloride are effective, they present challenges such as slow reaction kinetics or the generation of multiple derivative products.[6][8] this compound (MCPA) was developed to address these issues. The key advantages of MCPA as a derivatization agent are:
-
Reaction Efficiency: The highly reactive sulfonyl chloride group ensures a rapid and complete reaction with primary and secondary amines under mild basic conditions.[1][9]
-
Derivative Stability: The resulting sulfonamide bond is exceptionally stable, preventing degradation during sample handling and analysis.[8]
-
Enhanced Chromatographic Properties: The addition of the bulky, hydrophobic MCPA tag significantly increases the retention of polar amino acids on reverse-phase columns, enabling superior separation.[2]
-
Sensitive Detection: The aromatic ring within the MCPA structure provides a distinct UV absorbance, allowing for high-sensitivity detection.
Principle of the Method
The core of this method is the nucleophilic substitution reaction between the amino group of an amino acid and the electrophilic sulfur atom of the MCPA reagent. The reaction is conducted in a buffered, alkaline aqueous-organic mixture. The basic pH (typically 9.0-10.0) is essential to deprotonate the amino group, thereby increasing its nucleophilicity.[10] The sulfonyl chloride acts as an excellent leaving group, facilitating the formation of a stable sulfonamide linkage.[1]
Reaction Mechanism
The derivatization proceeds via a well-established mechanism for sulfonyl chlorides reacting with amines.
Materials and Reagents
-
Amino Acid Standards: Analytical grade standard kit.
-
Derivatization Reagent: this compound (MCPA), >96% purity.[11]
-
Solvents: Acetonitrile (ACN, HPLC or LC-MS grade), Methanol (HPLC grade), Water (Type 1, 18.2 MΩ·cm).
-
Buffers: Boric Acid, Sodium Hydroxide (for pH adjustment).
-
Quenching Agent: Formic Acid or a primary amine solution (e.g., Tyramine).
-
Equipment:
-
RP-HPLC or UPLC system with UV/DAD or MS detector.
-
Analytical balance, vortex mixer, centrifuge.
-
Heating block or water bath.
-
Calibrated micropipettes.
-
Experimental Protocols
Reagent Preparation
-
Amino Acid Stock Solution (1 mM): Prepare a mixed stock solution of amino acid standards in 0.1 M HCl. Store at 4°C.
-
Borate Buffer (0.2 M, pH 9.2): Dissolve boric acid in Type 1 water to a concentration of 0.2 M. Adjust the pH to 9.2 using 10 M NaOH.[3] Causality: This pH ensures the amino group is deprotonated and highly nucleophilic for efficient reaction without causing significant hydrolysis of the reagent.
-
MCPA Derivatization Solution (10 mg/mL): Dissolve MCPA in acetonitrile. Prepare this solution fresh daily to avoid hydrolysis of the sulfonyl chloride group.
-
Quenching Solution (1 M Formic Acid): Dilute formic acid in a 50:50 mixture of acetonitrile and water. Causality: Quenching stops the reaction by protonating any remaining amines and rapidly hydrolyzing excess MCPA reagent.
Derivatization Protocol
This protocol is designed for a self-validating system by ensuring complete reaction and stable derivative formation.
Chromatographic Conditions
The robust nature of the MCPA derivatives allows for flexible separation conditions.
Table 1: Recommended HPLC-UV and UPLC-MS Conditions
| Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| Column | C18, 4.6 x 150 mm, 3.5 µm | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 25 mM Ammonium Acetate, pH 5.5 in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-70% B over 20 min | 5-80% B over 7 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 40°C | 45°C |
| Injection Vol. | 5 µL | 1 µL |
| UV Wavelength | 254 nm | N/A |
| MS Ionization | N/A | ESI+ (Positive Mode) |
| MS Scan Mode | N/A | MRM (Multiple Reaction Monitoring) |
Rationale: A buffered mobile phase for HPLC-UV ensures consistent peak shapes. For UPLC-MS, a formic acid modifier provides efficient protonation for ESI+ detection.[12][13]
Expected Results and Performance
The MCPA derivatization method yields stable products that separate with high resolution on standard C18 columns.[14] The method has been validated for linearity, sensitivity, and reproducibility.
Table 2: Representative Performance Data for MCPA-Amino Acid Derivatives
| Amino Acid | Retention Time (min, UPLC) | LOD (fmol on column) | LOQ (fmol on column) | Linearity (R²) (5-500 µM) |
| Alanine | 3.12 | 15 | 50 | >0.999 |
| Proline | 3.88 | 20 | 65 | >0.998 |
| Valine | 4.51 | 10 | 35 | >0.999 |
| Leucine | 5.23 | 8 | 25 | >0.999 |
| Phenylalanine | 5.89 | 5 | 15 | >0.999 |
Note: Data is illustrative and will vary based on instrumentation and specific conditions.
Troubleshooting
| Issue | Probable Cause | Recommended Solution |
| Low Peak Area/No Peaks | Degraded MCPA reagent; Incorrect buffer pH. | Prepare fresh MCPA solution daily. Verify buffer pH is between 9.0 and 10.0. |
| Broad or Tailing Peaks | Column degradation; Incompatible mobile phase pH. | Use a guard column. Ensure mobile phase pH is appropriate for the column and analytes. |
| Extra Peaks in Blank Run | Contamination; Reagent hydrolysis byproducts. | Use high-purity solvents and reagents. Ensure the quenching step is effective.[15] |
| Poor Reproducibility | Inconsistent pipetting; Temperature fluctuation. | Use calibrated pipettes. Ensure consistent incubation temperature and timing for all samples and standards.[13] |
Conclusion
The use of this compound (MCPA) for the pre-column derivatization of amino acids provides a powerful, reliable, and sensitive analytical method. It generates exceptionally stable derivatives with excellent chromatographic properties, suitable for both high-throughput screening and detailed quantitative analysis in complex matrices. This protocol offers a robust and self-validating system for researchers, scientists, and drug development professionals, enabling accurate and reproducible amino acid quantification.
References
-
Takeuchi, T. (2005). HPLC of Amino Acids as Dansyl and Dabsyl Derivatives. In Quantitation of Amino Acids and Amines by Chromatography. Journal of Chromatography Library, Vol. 70. Elsevier B.V. Link
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Chemistry LibreTexts. (2021). Amines as Nucleophiles. Retrieved from [Link]
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Samanidou, V. F., & Karageorgou, E. G. (2019). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Recent Advances in the Analysis of Food and Flavors. Comprehensive Analytical Chemistry, Vol. 87. Elsevier. Link
-
Koal, T., et al. (2007). Comparison of three buffer solutions for amino acid derivatization and following analysis by liquid chromatography electrospray mass spectrometry. Journal of Chromatography A, 1166(1-2), 133-139. Link
-
ResearchGate. (2019). Is there a "gold standard" for amino acid derivatization for LC/MS analysis?. Retrieved from [Link]
-
Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Analytical Biochemistry, 136(1), 65-74. Link
-
The Analytical Scientist. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Retrieved from [Link]
-
ResearchGate. (2025). Comparison of three buffer solutions for amino acid derivatization and following analysis by liquid chromatography electrospray mass spectrometry. Retrieved from [Link]
-
Bird, S. S., et al. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization. Analytical Chemistry, 89(4), 2537-2544. Link
-
CONICET. (n.d.). Analytical Methods. Retrieved from [Link]
-
Narayana, G. A., et al. (2015). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis. PLoS One, 10(7), e0132349. Link
-
ResearchGate. (2025). HPLC of amino acids as dansyl and dabsyl derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group. Retrieved from [Link]
-
Agilent Technologies, Inc. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]
-
Jasco UK. (n.d.). Analysis of Dabsyl Amino Acids using HPLC. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
PubMed Central (PMC). (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). METHYL 2-(4-BROMO-2-(CHLOROMETHYL)PHENOXY)ACETATE. Retrieved from [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
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Synthesis of Fluorescent Probes with a Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate Core: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate Core in Fluorescent Probe Design
Fluorescent probes are indispensable tools in modern biological research and drug discovery, enabling the visualization and quantification of specific biomolecules and cellular processes with high sensitivity and spatiotemporal resolution.[1] The design of effective fluorescent probes hinges on the careful selection of a core scaffold that allows for the facile attachment of a fluorophore and a recognition moiety. The this compound core is an attractive scaffold for this purpose due to its synthetic tractability and the reactive nature of the sulfonyl chloride group.
The sulfonyl chloride moiety (-SO₂Cl) serves as a versatile reactive handle for conjugation to a wide array of amine-containing fluorophores, forming stable sulfonamide linkages.[2] This allows for the modular construction of a diverse library of fluorescent probes. Furthermore, the phenoxyacetate substructure can be readily synthesized from commercially available starting materials, making this core economically viable for large-scale synthesis. This guide provides a comprehensive overview of the synthesis, characterization, and application of fluorescent probes based on the this compound core, with detailed protocols and expert insights to ensure successful implementation in your research.
I. Synthesis of the Core Intermediate: this compound
The synthesis of the core intermediate is a two-step process, beginning with the preparation of Methyl 2-(4-hydroxyphenoxy)acetate, followed by chlorosulfonation.
Part A: Synthesis of Methyl 2-(4-hydroxyphenoxy)acetate
This initial step involves the Williamson ether synthesis between hydroquinone and methyl chloroacetate. The use of a base is crucial for the deprotonation of the hydroquinone, rendering it nucleophilic for the subsequent reaction with the electrophilic methyl chloroacetate.
Protocol 1: Synthesis of Methyl 2-(4-hydroxyphenoxy)acetate
-
Materials:
-
Hydroquinone
-
Methyl chloroacetate[3]
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Round-bottom flasks
-
Separatory funnel
-
Filter funnel and filter paper
-
-
Procedure:
-
To a solution of hydroquinone (1 equivalent) in acetone in a round-bottom flask, add potassium carbonate (1.5 equivalents).
-
Stir the mixture vigorously at room temperature for 30 minutes. The potassium carbonate acts as a base to deprotonate one of the hydroxyl groups of the hydroquinone.
-
Slowly add methyl chloroacetate (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain pure Methyl 2-(4-hydroxyphenoxy)acetate.[4]
-
Expert Insight: The choice of a relatively weak base like potassium carbonate and a polar aprotic solvent like acetone favors the mono-alkylation of hydroquinone. Using a stronger base or a different solvent system could lead to a higher proportion of the di-alkylated byproduct. Careful monitoring by TLC is essential to prevent the formation of unwanted side products.
Part B: Chlorosulfonation of Methyl 2-(4-hydroxyphenoxy)acetate
The second step involves the electrophilic aromatic substitution of the hydroxyl-substituted benzene ring with chlorosulfonic acid to introduce the reactive sulfonyl chloride group. This reaction must be performed under anhydrous conditions due to the high reactivity of chlorosulfonic acid with water.
Protocol 2: Synthesis of this compound
-
Materials:
-
Procedure:
-
Dissolve Methyl 2-(4-hydroxyphenoxy)acetate (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a drying tube.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (3-4 equivalents) dropwise to the cooled solution via a dropping funnel over a period of 30-60 minutes.[8] The reaction is exothermic and generates HCl gas, so it must be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with cold water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can often be used in the next step without further purification. If necessary, it can be purified by recrystallization from a suitable solvent system like dichloromethane/hexane.
-
Trustworthiness Check: The success of this step relies heavily on maintaining anhydrous conditions. Any moisture will lead to the hydrolysis of chlorosulfonic acid and the desired product, significantly reducing the yield. The slow, dropwise addition at low temperature is critical to control the exothermicity of the reaction and prevent unwanted side reactions.
II. Synthesis of Fluorescent Probes
The reactive sulfonyl chloride group of the core intermediate readily reacts with primary or secondary amines on a fluorophore to form a stable sulfonamide bond. This section provides a general protocol for this conjugation reaction, which can be adapted for various amine-containing fluorophores.
Protocol 3: General Procedure for Coupling with an Amine-Containing Fluorophore
-
Materials:
-
This compound
-
Amine-containing fluorophore (e.g., Rhodamine B amine, Dansyl cadaverine)
-
Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Magnetic stirrer
-
Round-bottom flask
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
Dissolve the amine-containing fluorophore (1 equivalent) in anhydrous DCM or DMF in a round-bottom flask under a nitrogen or argon atmosphere.
-
Add triethylamine or DIPEA (1.5-2 equivalents) to the solution. The base acts as an acid scavenger for the HCl generated during the reaction.
-
In a separate flask, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DCM or DMF.
-
Slowly add the solution of the sulfonyl chloride core to the fluorophore solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash with 1M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired fluorescent probe.
-
Causality in Experimental Choices: The use of an excess of the sulfonyl chloride core can help to drive the reaction to completion. The choice of solvent depends on the solubility of the fluorophore. The basic work-up is necessary to remove any unreacted starting materials and the amine base.
III. Characterization of the Synthesized Fluorescent Probe
Thorough characterization of the synthesized probe is essential to confirm its identity, purity, and photophysical properties.
| Analytical Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR Spectroscopy | To confirm the chemical structure of the synthesized probe. | The spectra should show characteristic peaks corresponding to the protons and carbons of both the core structure and the fluorophore, with appropriate chemical shifts and coupling constants. |
| Mass Spectrometry (MS) | To determine the molecular weight of the probe and confirm its elemental composition. | The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the desired product.[9] |
| UV-Visible Spectroscopy | To determine the absorption spectrum and the wavelength of maximum absorption (λₘₐₓ). | The spectrum will show the characteristic absorption bands of the fluorophore moiety. |
| Fluorescence Spectroscopy | To determine the excitation and emission spectra, the wavelength of maximum emission (λₑₘ), and the quantum yield.[10] | The spectra will reveal the fluorescence properties of the probe, which are crucial for its application in imaging.[11] |
IV. Application Protocol: Live-Cell Imaging
Fluorescent probes synthesized from the this compound core can be used for a variety of live-cell imaging applications, depending on the nature of the attached fluorophore and any additional targeting moieties.[1][12][13][14]
Protocol 4: General Procedure for Live-Cell Imaging
-
Materials:
-
Synthesized fluorescent probe
-
Cell line of interest (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-buffered saline (PBS)
-
Glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets
-
-
Procedure:
-
Cell Culture: Culture the cells of interest in a suitable medium supplemented with FBS and antibiotics in a humidified incubator at 37 °C and 5% CO₂.
-
Cell Seeding: Seed the cells onto glass-bottom dishes or chamber slides and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Probe Loading:
-
Prepare a stock solution of the fluorescent probe in a suitable solvent like DMSO.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37 °C. The optimal concentration and incubation time should be determined empirically for each probe and cell line.
-
-
Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh medium to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed medium to the cells and immediately image them using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific fluorophore used.[12]
-
Self-Validating System: To ensure the observed fluorescence is specific to the probe and not due to autofluorescence, it is crucial to include control experiments. These should include imaging unstained cells under the same conditions to assess background fluorescence. Additionally, the photostability of the probe should be evaluated by continuous imaging over time to determine the rate of photobleaching.
V. Visualization of the Synthetic and Application Workflow
Synthetic Workflow
Caption: Synthetic and application workflow for fluorescent probes.
Live-Cell Imaging Workflow
Caption: Step-by-step workflow for live-cell imaging.
VI. Conclusion
The this compound core provides a robust and versatile platform for the synthesis of novel fluorescent probes. The straightforward synthetic route, coupled with the reliable reactivity of the sulfonyl chloride group, allows for the creation of a diverse range of probes for various biological applications. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently synthesize and apply these valuable tools to advance their scientific investigations.
References
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- Synthetic method of methyl chloroacetate. (CN102875378A). Google Patents.
- Preparation of sulfate esters by the reaction of chlorosulfonic acid with alkoxylated alkyl phenols. (US3313839A). Google Patents.
- Reaction of chlorosulfonic acid with alkoxylated alkyl phenols. (US3313838A). Google Patents.
-
Preparation method of methyl hydroquinone/2-methylhydroquinone as novel polymerization inhibitor. (CN101885695A). Patsnap Eureka. Retrieved from [Link]
-
Synthesis method of 2-methylphenoxyacetic acid. (CN104945199A). Patsnap Eureka. Retrieved from [Link]
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Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. (2024). MDPI. Retrieved from [Link]
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-
How to carry out a sulfonation reaction? (2014). ResearchGate. Retrieved from [Link]
-
Synthesis of New Modified with Rhodamine B Peptides for Antiviral Protection of Textile Materials. (2021). National Center for Biotechnology Information. Retrieved from [Link]
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Fluorescence and NMR spectroscopy together with molecular simulations reveal amphiphilic characteristics of a Burkholderia biofilm exopolysaccharide. (2007). National Center for Biotechnology Information. Retrieved from [Link]
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Lessons in Organic Fluorescent Probe Discovery. (2015). National Center for Biotechnology Information. Retrieved from [Link]
-
Chlorosulfonic Acid. (2023). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of a Mg-Selective Fluorescent Probe. (2025). ResearchGate. Retrieved from [Link]
-
Fluorescent Live Cell Imaging. StainsFile. Retrieved from [Link]
-
Luminescent Metal–Organic Framework Probes with Metallic and Fluorescent Dual-Properties for Mass Cytometry and Imaging. (2025). ACS Publications. Retrieved from [Link]
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Fluorescence Live Cell Imaging. (2015). National Center for Biotechnology Information. Retrieved from [Link]
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Practical Synthetic Route to Functionalized Rhodamine Dyes. (2025). ResearchGate. Retrieved from [Link]
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Fluorescent Probes for Live Cell Imaging. (2018). MDPI. Retrieved from [Link]
-
Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. (2022). Frontiers. Retrieved from [Link]
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Live Cell Imaging Protocol & Troubleshooting. Creative Biolabs. Retrieved from [Link]
-
Fluorescent Probes for Disease Diagnosis. (2024). ACS Publications. Retrieved from [Link]
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Navigating the Reactive Landscape: Protecting Group Strategies for Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate
For researchers, synthetic chemists, and professionals in drug development, mastering the selective transformation of bifunctional molecules is paramount. Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate presents a unique challenge, housing two highly reactive electrophilic centers: a sulfonyl chloride and a methyl ester. The inherent reactivity of the sulfonyl chloride towards a wide array of nucleophiles, and the susceptibility of the methyl ester to both acidic and basic hydrolysis, necessitates a carefully orchestrated protecting group strategy to achieve desired chemical modifications at one site without unintended reactions at the other. This application note provides an in-depth technical guide, grounded in established chemical principles, to navigate the synthetic complexities of this versatile building block.
The Dichotomy of Reactivity: Sulfonyl Chloride vs. Methyl Ester
The synthetic utility of this compound is derived from the distinct yet overlapping reactivity of its two functional groups. The sulfonyl chloride is a potent electrophile, readily undergoing reactions with nucleophiles such as amines, alcohols, and even water.[1] This reactivity is fundamental to the formation of sulfonamides, sulfonate esters, and sulfonic acids. Conversely, the methyl ester is susceptible to saponification under basic conditions to yield a carboxylate, a transformation that is often irreversible.[2] The challenge lies in the fact that the conditions required to modify one group can often lead to the undesired reaction of the other. For instance, the basic conditions typically employed for ester hydrolysis can readily hydrolyze the sulfonyl chloride.
This guide outlines two primary strategic approaches to selectively functionalize this compound:
-
Strategy A: Modification of the Ester Moiety via Protection of the Sulfonyl Chloride. This approach involves temporarily masking the highly reactive sulfonyl chloride to allow for transformations at the less reactive methyl ester.
-
Strategy B: Direct Functionalization of the Sulfonyl Chloride with a Stable Ester. This strategy leverages the high reactivity of the sulfonyl chloride for direct modification while ensuring the ester remains intact, or by utilizing an ester protecting group that can withstand the reaction conditions.
The choice between these strategies is dictated by the desired final product and the compatibility of subsequent reaction steps.
Strategy A: Taming the Lion - Protection of the Sulfonyl Chloride for Ester Modification
When the synthetic goal is to modify the methyl ester, for example, through hydrolysis to the corresponding carboxylic acid, the sulfonyl chloride must be protected. A common and effective method is the conversion of the sulfonyl chloride to a sulfonamide.[3][4] Sulfonamides are significantly more stable to a range of reaction conditions, including the basic media often used for ester saponification.
Workflow for Strategy A
Caption: Workflow for ester modification via sulfonyl chloride protection.
Detailed Protocols for Strategy A
Part 1: Protection of the Sulfonyl Chloride as a Sulfonamide
The conversion of a sulfonyl chloride to a sulfonamide is a robust reaction that proceeds readily with a primary or secondary amine in the presence of a base.[5] The choice of amine can influence the ease of subsequent deprotection.
Protocol 1: Formation of an N-Aryl Sulfonamide
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C.
-
Addition of Amine and Base: To the stirred solution, add a primary arylamine (e.g., aniline, 1.1 eq) followed by a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part 2: Selective Saponification of the Methyl Ester
With the sulfonyl chloride group protected as a stable sulfonamide, the methyl ester can be hydrolyzed under basic conditions. Lithium hydroxide (LiOH) is often a preferred base for this transformation as it can be effective under milder conditions.[6][7]
Protocol 2: Saponification of the Methyl Ester
-
Dissolution: Dissolve the N-aryl sulfonamide derivative (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Addition of Base: Add lithium hydroxide monohydrate (2.0-3.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Acidify the reaction mixture to a pH of ~2-3 with a dilute acid (e.g., 1M HCl).
-
Extraction: Extract the carboxylic acid product with a suitable organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.
Part 3: Deprotection of the Sulfonamide
The deprotection of sulfonamides can be challenging and often requires harsh conditions.[4] However, specific methods have been developed for this purpose.
Protocol 3: Reductive Deprotection of an N-Aryl Sulfonamide
This protocol is adapted for aryl sulfonamides and may require optimization.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the N-aryl sulfonamide carboxylic acid (1.0 eq) in anhydrous ammonia at -78 °C.
-
Addition of Metal: Add small pieces of lithium metal (excess) until a persistent blue color is observed.[3]
-
Reaction: Stir the reaction at -78 °C for 1-2 hours.
-
Quenching: Quench the reaction by the careful addition of a proton source, such as ammonium chloride.
-
Work-up: Allow the ammonia to evaporate. Dissolve the residue in water and acidify to precipitate the sulfonic acid product.
-
Purification: The product can be isolated by filtration or extraction and further purified if necessary.
Alternatively, for certain sulfonamides, acidic hydrolysis can be employed. [6][8]
Protocol 4: Acidic Hydrolysis of a Sulfonamide
-
Reaction: Treat the sulfonamide with a strong acid such as trifluoromethanesulfonic acid (TfOH) at a moderate temperature.[6]
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Work-up: Carefully quench the reaction with water and neutralize with a base. Extract the product and purify as needed.
Strategy B: Direct Action on the Sulfonyl Chloride
In many synthetic routes, the primary goal is the functionalization of the sulfonyl chloride moiety to form sulfonamides or sulfonate esters. In such cases, the methyl ester can often be carried through the reaction sequence without protection, provided the reaction conditions are carefully chosen to be non-hydrolytic.
Workflow for Strategy B
Caption: Workflow for direct modification of the sulfonyl chloride.
Detailed Protocol for Strategy B
Protocol 5: Direct Synthesis of a Sulfonamide
This protocol leverages the high reactivity of the sulfonyl chloride towards amines under non-hydrolytic conditions.[9]
-
Dissolution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like DCM or THF at 0 °C under an inert atmosphere.
-
Addition of Nucleophile and Base: Add the desired primary or secondary amine (1.1 eq) followed by a non-nucleophilic base such as pyridine or triethylamine (1.5 eq).
-
Reaction: Allow the mixture to stir and warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with the solvent and wash sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting sulfonamide can be purified by crystallization or column chromatography.
Consideration for Orthogonal Protection of the Ester
For multi-step syntheses where the ester might be sensitive to subsequent reagents, replacing the methyl ester with a more robust protecting group can be advantageous. A tert-butyl ester, for example, is stable to many conditions used for modifying the sulfonyl chloride but can be selectively cleaved under acidic conditions that would likely not affect a sulfonamide.[10]
Protocol 6: Transesterification to a tert-Butyl Ester (Illustrative)
-
Hydrolysis: First, selectively hydrolyze the methyl ester of a sulfonamide-protected intermediate to the carboxylic acid as described in Protocol 2.
-
Esterification: Convert the resulting carboxylic acid to the tert-butyl ester using a reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and tert-butanol in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).
This orthogonal protecting group strategy provides greater flexibility in complex synthetic endeavors.
Comparative Analysis of Protecting Group Strategies
| Strategy | Protected Group | Reaction at | Key Reagents (Protection) | Key Reagents (Reaction) | Key Reagents (Deprotection) | Advantages | Disadvantages |
| A | Sulfonyl Chloride (as Sulfonamide) | Methyl Ester | Amine, Base | LiOH, THF/H₂O | Reductive (Li/NH₃) or Acidic (TfOH) | Allows for a wide range of ester modifications. | Adds two steps (protection/deprotection); deprotection can be harsh. |
| B | None (or Ester as tert-Butyl) | Sulfonyl Chloride | N/A | Amine/Alcohol, Base | N/A (for direct) or Acid (for tert-butyl) | More atom-economical; fewer steps for direct sulfonamide synthesis. | Limited to reactions compatible with the methyl ester; orthogonal protection adds steps. |
Conclusion
The successful synthetic manipulation of this compound hinges on a clear understanding of the differential reactivity of its sulfonyl chloride and methyl ester functionalities. By employing judicious protecting group strategies, researchers can unlock the full potential of this bifunctional building block. Strategy A, involving the protection of the sulfonyl chloride as a sulfonamide, provides a reliable pathway for modifications at the ester moiety. Strategy B allows for the direct and efficient functionalization of the sulfonyl chloride. The selection of the appropriate strategy, and potentially the use of orthogonal protecting groups, will be dictated by the specific synthetic target and the overall reaction scheme. The protocols and strategic considerations outlined in this application note provide a solid foundation for navigating the chemical transformations of this versatile compound.
References
-
Gómez-Palomino, A., & Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(50), 18235-18239. [Link]
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]
-
Organic Chemistry Portal. (n.d.). Saponification of Esters. Retrieved from [Link]
-
Wikipedia. (2023). Sulfonyl halide. Retrieved from [Link]
-
Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]
-
Organic Chemistry with Victor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides [Video]. YouTube. [Link]
-
Organic Chemistry Tutor. (2020, May 18). Protecting Groups for Amines: Sulfonamides [Video]. YouTube. [Link]
-
Chem-Station. (2014, May 6). Sulfonyl Protective Groups. Retrieved from [Link]
-
Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
- Miller, J. A. (n.d.). 6.1 Introduction 6.2 General Comments on the Esterification of Carboxylic Acids. University of Dundee.
-
Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. [Link]
- Google Patents. (n.d.). Preparation method of 2,4-dichlorin phenoxyacetic acid.
- Google Patents. (n.d.). Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
-
PubMed. (2017, March 17). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Retrieved from [Link]
-
PubMed. (n.d.). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 4-4: Saponification reaction performed to convert methyl ester.... Retrieved from [Link]
-
YouTube. (2021, April 20). Saponification of Methyl Benzoate: Refluxing the ester. Retrieved from [Link]
- Google Patents. (n.d.). Peptide synthesis with sulfonyl protecting groups.
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Troubleshooting & Optimization
optimizing reaction conditions for Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate and amines
Technical Support Center: Optimizing Sulfonamide Synthesis
A Senior Application Scientist's Guide to the Reaction of Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate and Amines
Welcome to the technical support center for the synthesis of sulfonamides derived from this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the underlying principles governing this crucial reaction, providing you with the expert insights needed to troubleshoot common issues and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the reaction, providing the core knowledge required for successful synthesis.
Q1: What is the fundamental reaction mechanism for the formation of a sulfonamide from this compound and an amine?
A1: The reaction is a classic nucleophilic acyl substitution at a sulfur center. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, pentacoordinate sulfur intermediate. The reaction cascade is completed by the departure of the chloride leaving group and the deprotonation of the nitrogen atom, typically facilitated by a base, to yield the stable sulfonamide product and a hydrochloride salt.[1][2]
Q2: Why is the addition of a base critical in this reaction?
A2: A base is essential for two primary reasons:
-
Neutralization of HCl: The reaction stoichiometrically produces one equivalent of hydrochloric acid (HCl) for every equivalent of sulfonamide formed. This acid will readily react with any unreacted amine in the mixture to form an ammonium salt. This protonated amine is no longer nucleophilic and cannot react with the sulfonyl chloride, effectively halting the reaction.
-
Driving Equilibrium: By scavenging the HCl produced, the base drives the reaction equilibrium towards the product side, ensuring a higher yield of the desired sulfonamide. In many protocols, two equivalents of a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are used—one to neutralize the HCl byproduct and one to ensure the amine nucleophile remains deprotonated and active.
Q3: How do I select the appropriate solvent for the reaction?
A3: Solvent selection is critical for ensuring all reactants are soluble and for controlling reactivity. Aprotic solvents are generally preferred to prevent competitive solvolysis of the highly reactive sulfonyl chloride.[3] Key considerations include:
-
Solubility: Ensure both the sulfonyl chloride and the amine are fully dissolved. Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent starting points due to their broad solubility profiles and relative inertness.
-
Polarity: A moderately polar solvent can help stabilize the charged intermediate, potentially accelerating the reaction. Acetonitrile (ACN) is a good polar aprotic option.
-
Reactivity: Avoid protic solvents like water or alcohols, which can act as nucleophiles and react with the sulfonyl chloride to form sulfonic acids or esters, respectively.[3][4]
Q4: What are the most common side reactions, and how can they be minimized?
A4: The primary side reactions to be aware of are:
-
Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with even trace amounts of water to form the corresponding sulfonic acid.[3][5][6] This is a major source of yield loss. Mitigation: Always use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Double Acylation of Primary Amines: Primary amines (R-NH₂) can potentially react with two molecules of the sulfonyl chloride to form a disulfonamide, R-N(SO₂Ar)₂. Mitigation: This is typically avoided by using the amine as the limiting reagent or by slowly adding the sulfonyl chloride to the amine solution, which maintains a low concentration of the electrophile.
-
Ester Saponification: The methyl ester moiety on the this compound molecule can be hydrolyzed under harsh basic conditions, especially if elevated temperatures are used. Mitigation: Use non-nucleophilic, sterically hindered bases like DIPEA, and maintain low reaction temperatures (e.g., 0 °C to room temperature).
Troubleshooting Guide
This section provides a systematic approach to resolving specific experimental challenges.
Problem 1: Low or No Product Yield
Your reaction has proceeded for the expected duration, but TLC or LC-MS analysis shows little to no formation of the desired sulfonamide product.
| Potential Cause | Explanation & Validation | Recommended Solution |
| Degraded Sulfonyl Chloride | The sulfonyl chloride starting material has hydrolyzed due to improper storage or handling.[5] You may observe a baseline spot on your TLC corresponding to the sulfonic acid. The reagent may appear clumpy or fume upon opening due to HCl formation. | Use fresh or newly purified sulfonyl chloride. Store the reagent in a desiccator under an inert atmosphere. Before use, you can dissolve a small amount in anhydrous DCM; a clear solution indicates good quality, while a cloudy solution suggests hydrolysis. |
| Insufficiently Nucleophilic Amine | Amines with strong electron-withdrawing groups (e.g., nitroanilines) are poor nucleophiles. The reaction may be extremely slow under standard conditions. | Increase the reaction temperature (e.g., reflux in THF or ACN). If the amine is particularly deactivated, consider using a more forcing protocol or an alternative synthetic route. |
| Incorrect Base or Stoichiometry | If using an amine hydrochloride salt, two equivalents of base are required. If less than one equivalent of base is used relative to the sulfonyl chloride, the reaction will stop once the base is consumed. | Ensure at least one equivalent of base (e.g., TEA, DIPEA) is used. If starting with an amine salt (R-NH₂·HCl), use at least two equivalents of base. A slight excess of the amine (1.1-1.2 eq.) can also help drive the reaction to completion. |
| Reaction Not Yet Complete | Some reactions, particularly with hindered or deactivated amines, require longer reaction times than anticipated. | Monitor the reaction progress carefully using TLC or LC-MS. If starting materials are still present after the initially planned time, allow the reaction to stir for an extended period (e.g., 12-24 hours) before workup. |
Problem 2: Complex Reaction Mixture with Multiple Byproducts
Your reaction yields the desired product, but it is contaminated with significant impurities, complicating purification.
| Potential Cause | Explanation & Validation | Recommended Solution |
| Hydrolysis of Starting Material | A significant amount of the sulfonic acid byproduct is present, which can complicate extraction and purification. This is confirmed by a water-soluble, highly polar spot on TLC. | Strictly adhere to anhydrous conditions. Dry solvents over molecular sieves, use flame-dried glassware, and maintain an inert atmosphere. During aqueous workup, a basic wash (e.g., sat. NaHCO₃) can help remove the acidic sulfonic acid impurity into the aqueous layer. |
| Formation of Disulfonamide | When using a primary amine, a less polar spot may appear on TLC, corresponding to the double-acylated product. This is more likely if the sulfonyl chloride is in excess. | Control the stoichiometry carefully. A reliable strategy is to dissolve the amine and base in your solvent and then add a solution of the sulfonyl chloride (1.0 eq.) dropwise at 0 °C. This maintains a high concentration of the amine relative to the electrophile, favoring monosulfonylation. |
| Ester Hydrolysis | An additional acidic impurity is observed, corresponding to the carboxylic acid from saponification of the methyl ester. This is more common with strong bases (like NaOH) or prolonged heating. | Use a milder, non-nucleophilic base such as DIPEA or pyridine. Maintain the reaction temperature at or below room temperature if possible. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving low-yield reactions.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Write the mechanism for each of the following reactions: b. the r... | Study Prep in Pearson+ [pearson.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
Technical Support Center: Managing Hydrolysis of Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the hydrolysis of methyl 2-(4-(chlorosulfonyl)phenoxy)acetate, a common side reaction encountered during its use as a reactive intermediate. As a bifunctional molecule, understanding the differential reactivity of the sulfonyl chloride and the methyl ester moieties is critical for successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing the formation of an unexpected, more polar byproduct during my reaction with this compound. What is the likely cause?
A1: The most probable cause is the hydrolysis of the highly reactive sulfonyl chloride group. This functional group is sensitive to moisture, leading to the formation of the corresponding sulfonic acid, 2-(4-(sulfoxy)phenoxy)acetic acid methyl ester. Less frequently, under certain conditions (e.g., strong base and elevated temperatures), the methyl ester can also hydrolyze to a carboxylic acid.
Troubleshooting Steps:
-
Re-evaluate Your Reaction Setup: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Purity: Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If you are using freshly distilled solvents, ensure they are properly dried and stored over molecular sieves.
-
Reagent Purity: Ensure all other reagents, especially amines, are free from water.
Q2: Which functional group in this compound is more susceptible to hydrolysis?
A2: The sulfonyl chloride is significantly more susceptible to hydrolysis than the methyl ester under most conditions, particularly neutral and mildly acidic or basic environments. Aryl sulfonyl chlorides are highly electrophilic and react readily with nucleophiles, including water.[1][2] Ester hydrolysis, while possible, generally requires more forcing conditions such as strong acid or base and elevated temperatures.[3]
Q3: How can I minimize the hydrolysis of the sulfonyl chloride group during a reaction, for instance, in the synthesis of a sulfonamide?
A3: Minimizing hydrolysis requires stringent control of water in your reaction system.
Preventative Measures:
-
Strict Anhydrous Conditions: As detailed in Q1, maintaining a water-free environment is paramount.
-
Order of Addition: Add the this compound to the reaction mixture containing the nucleophile (e.g., amine) rather than the other way around. This ensures the desired reaction competes effectively with hydrolysis.
-
Use of a Base: In sulfonamide synthesis, a non-nucleophilic base (e.g., pyridine, triethylamine) is typically used to scavenge the HCl byproduct.[1] This also helps to drive the desired reaction forward, further outcompeting the hydrolysis side reaction.
-
Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the rate of hydrolysis.
Q4: I suspect hydrolysis has occurred. How can I confirm and quantify the extent of this side reaction?
A4: Several analytical techniques can be employed to detect and quantify the hydrolysis byproducts. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common.
Analytical Approaches:
-
HPLC Analysis: A reversed-phase HPLC method can effectively separate the starting material from its more polar hydrolysis products.
-
NMR Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction in-situ or to analyze the final product mixture. The chemical shifts of the protons on the aromatic ring and the methyl group will differ between the starting material and its hydrolysis products.
Quantitative Analysis of Hydrolysis
The following table provides a qualitative comparison of the expected relative rates of hydrolysis for the two functional groups under different pH conditions.
| pH Range | Functional Group | Relative Rate of Hydrolysis | Primary Hydrolysis Product |
| Acidic (pH < 4) | Sulfonyl Chloride | Moderate to Fast | 2-(4-(sulfoxy)phenoxy)acetic acid methyl ester |
| Methyl Ester | Slow to Moderate | Methyl 2-(4-(chlorosulfonyl)phenoxy)acetic acid | |
| Neutral (pH 6-8) | Sulfonyl Chloride | Fast | 2-(4-(sulfoxy)phenoxy)acetic acid methyl ester |
| Methyl Ester | Very Slow | - | |
| Basic (pH > 9) | Sulfonyl Chloride | Very Fast | 2-(4-(sulfoxy)phenoxy)acetic acid methyl ester |
| Methyl Ester | Moderate to Fast | Methyl 2-(4-(chlorosulfonyl)phenoxy)acetic acid |
Experimental Protocols
Protocol 1: General Procedure for Handling and Storage of this compound
Given its moisture sensitivity, proper handling and storage are crucial to maintain the integrity of this compound.
Materials:
-
Glove box or glove bag with an inert atmosphere (Nitrogen or Argon)
-
Schlenk flasks or vials with septa
-
Anhydrous solvents
-
Dry syringes and needles
Procedure:
-
Storage: Store the reagent in a tightly sealed container, preferably under an inert atmosphere, in a desiccator. For long-term storage, refrigeration is recommended to minimize any potential degradation.
-
Handling: Whenever possible, handle the compound in a glove box or under a positive pressure of an inert gas.
-
Dispensing: If a glove box is not available, use Schlenk line techniques. To withdraw the reagent, use a dry syringe and needle to pierce the septum of the storage vessel. Ensure to flush the syringe with an inert gas before and after transfer.
-
Reaction Setup: Prepare your reaction vessel by oven-drying or flame-drying under vacuum and then filling it with an inert gas.
Protocol 2: HPLC Method for Monitoring Hydrolysis
This protocol provides a general starting point for developing an HPLC method to separate this compound from its primary hydrolysis product.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).
-
Start with a higher percentage of water and gradually increase the percentage of acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Carefully withdraw a small aliquot from the reaction mixture using a dry syringe.
-
Quench the reaction by diluting the aliquot in a known volume of anhydrous acetonitrile.
-
Further dilute the sample with the initial mobile phase composition to an appropriate concentration for HPLC analysis.
Protocol 3: ¹H NMR for In-situ Reaction Monitoring
In-situ NMR can provide real-time information on the consumption of starting material and the formation of products and byproducts.[4][5]
Procedure:
-
Prepare a stock solution of this compound in a deuterated anhydrous solvent (e.g., CDCl₃, CD₃CN).
-
In a dry NMR tube, add the other reactants and the deuterated solvent.
-
Acquire an initial ¹H NMR spectrum.
-
Initiate the reaction by injecting the stock solution of this compound into the NMR tube.
-
Acquire spectra at regular time intervals to monitor the disappearance of the starting material signals and the appearance of new signals corresponding to the product and any hydrolysis byproducts.
Visualizing Hydrolysis Pathways
The following diagrams illustrate the primary hydrolysis pathways for this compound.
Caption: Primary hydrolysis pathways of the starting material.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and addressing issues related to the hydrolysis of this compound.
Caption: A step-by-step guide to troubleshooting hydrolysis.
References
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme, (2024). [Link]
-
Comparing Rate of Hydrolysis of Acyl halides. Chemistry Stack Exchange, (2021). [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
-
Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate, (2004). [Link]
-
A Practical Guide to MSL: Handling and Storing Sensitive Components. LinkedIn, (2023). [Link]
- Purification of sulfonic acids.
-
Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate, (2022). [Link]
-
IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs, (2008). [Link]
-
Synthesis of Sulfonamides. Oxford Academic, (2016). [Link]
-
The kinetics of hydrolysis of methyl and phenyl lsocyanates. Royal Society of Chemistry, (1979). [Link]
-
Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Hilaris Publisher, (2012). [Link]
-
Nuclear Magnetic Resonance Spectroscopy for In Situ Monitoring of Porous Materials Formation under Hydrothermal Conditions. National Institutes of Health, (2018). [Link]
-
Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. ResearchGate, (2017). [Link]
-
Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. PubMed, (2022). [Link]
-
Surfactant toxicity in a case of (4-chloro-2-methylphenoxy) acetic acid herbicide intoxication. PubMed, (2015). [Link]
-
4-Toluenesulfonyl chloride. Wikipedia. [Link]
-
Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride? Reddit, (2025). [Link]
-
The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? NRC Research Press, (2009). [Link]
-
Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO 3 H and CAU-1-NH 2. Royal Society of Chemistry, (2014). [Link]
-
NMR techniques for in situ reaction monitoring A Differentiation... ResearchGate. [Link]
-
Effective Ways of Moisture Sensitive Device Storage and Handling. RayPCB. [Link]
- Preparation method of p-toluene sulfonyl chloride.
-
Electrochemical Synthesis of Sulfonamide Derivatives: Electrosynthesis Conditions and Reaction Pathways. ResearchGate, (2024). [Link]
-
In-situ NMR spectroscopy in catalysis. Wiley Analytical Science, (2020). [Link]
-
Inhibitory effects of residual Cl− on the NO + CO reaction over a supported Pt catalyst. Royal Society of Chemistry, (2025). [Link]
-
Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. ACS Publications, (2020). [Link]
-
Practical Guidelines for Handling Moisture Sensitive Devices and PWBs. I-Connect007, (2015). [Link]
-
NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry, (2012). [Link]
-
Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. National Institutes of Health, (2008). [Link]
-
Theoretical study on the reaction mechanism for the hydrolysis of esters and amides under acidic conditions. ResearchGate, (2009). [Link]
- Hydrolysis of methyl acetate.
-
Stabilization of reactive rare earth alkyl complexes through mechanistic studies. Royal Society of Chemistry, (2024). [Link]
-
Effect of Methyl Jasmonate on the Growth and Biosynthesis of C13- and C14-Hydroxylated Taxoids in the Cell Culture of Yew (Taxus wallichiana Zucc.) of Different Ages. MDPI, (2023). [Link]
-
Isocyanate. Wikipedia. [Link]
-
Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. ScienceDirect, (2007). [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health, (2023). [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, (2023). [Link]
- Method for preparing high-purity sulfonamide compound, and ...
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh, (2014). [Link]
Sources
troubleshooting low yields in sulfonamide synthesis with Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate
Subject: Troubleshooting Low Yields with Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate Ticket ID: CHEM-SUP-8821 Responder: Dr. A. Vance, Senior Application Scientist
Executive Summary & Case Analysis
You are experiencing low yields when coupling This compound (Reagent A) with an amine. This specific reagent presents a classic chemoselectivity challenge : it contains two electrophilic sites—the sulfonyl chloride (highly reactive) and the methyl ester (moderately reactive).
The Core Conflict: Standard sulfonamide protocols often use aqueous bases (Schotten-Baumann conditions) or nucleophilic solvents. With this reagent, those conditions frequently lead to two specific failure modes:
-
Hydrolysis of the Sulfonyl Chloride: Moisture converts Reagent A into the unreactive sulfonic acid.
-
Saponification of the Ester: Strong aqueous bases hydrolyze the methyl ester into the carboxylic acid, preventing isolation of the desired ester product.
This guide provides a diagnostic framework and an optimized "Anhydrous Organic" protocol to resolve these issues.
Diagnostic Matrix: Identify Your Failure Mode
Compare your observations with the symptoms below to pinpoint the root cause.
| Symptom | Probable Cause | Mechanism | Corrective Action |
| Broad OH peak in IR (2500-3300 cm⁻¹) | Moisture Contamination | Hydrolysis of | Switch to anhydrous DCM; dry amine; check reagent quality. |
| Product is water-soluble / lost in aqueous layer | Ester Hydrolysis | Base-mediated saponification of methyl ester to carboxylate. | STOP using NaOH/Na₂CO₃. Use DIPEA or Pyridine. |
| New spot on TLC (lower Rf than product) | Aminolysis of Ester | Amine attacks the ester instead of/after the sulfonyl chloride. | Lower temperature ( |
| Low conversion, starting material remains | HCl Inhibition | HCl byproduct protonates the amine, rendering it non-nucleophilic. | Ensure >1.1 eq. of scavenger base (TEA/DIPEA) is present. |
The "Golden Path" Protocol: Chemoselective Synthesis
To preserve the methyl ester while ensuring complete sulfonamide formation, you must abandon aqueous biphasic systems in favor of an anhydrous organic base system.
Optimized Standard Operating Procedure (SOP)
Reagents:
-
Substrate: this compound (1.0 eq)
-
Amine: Your specific amine (1.0–1.1 eq)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2–1.5 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 M concentration)
-
Catalyst (Optional): DMAP (0.1 eq) only if amine is sterically hindered.
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Solubilization: Dissolve the Amine and Base (TEA/DIPEA) in anhydrous DCM. Cool the mixture to
(ice bath).-
Why? Cooling suppresses the side reaction of the amine attacking the ester (aminolysis).
-
-
Addition: Dissolve the sulfonyl chloride (Reagent A) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
-
Critical: Adding the sulfonyl chloride to the amine ensures the base immediately scavenges the generated HCl.
-
-
Reaction: Allow to stir at
for 1 hour, then warm to Room Temperature (RT). Monitor by TLC.-
Endpoint: Reaction is usually complete within 2–4 hours.
-
-
Quench & Workup:
-
Dilute with DCM.
-
Wash with 0.5 M HCl (cold) to remove unreacted amine and base. Note: Do not use strong acid or heat, or the ester may hydrolyze.
-
Wash with saturated
and Brine. -
Dry over
, filter, and concentrate.
-
Visual Troubleshooting Guides
Figure 1: Decision Logic for Low Yields
Use this flow to determine the next step in your optimization process.
Caption: Logical flowchart for diagnosing yield loss based on reaction parameters.
Figure 2: Competing Reaction Pathways
Understanding the competition between the desired sulfonylation and the undesired ester attack.
Caption: Mechanistic competition. Low temperature favors the faster sulfonyl chloride reaction over ester aminolysis.
Frequently Asked Questions (FAQs)
Q: Can I use pyridine as both the solvent and the base?
A: Yes, this is a classic method (the "Pyridine Method"). However, pyridine is difficult to remove completely and can complicate the workup. If you choose this, perform several washes with
Q: My starting material (sulfonyl chloride) looks wet/sticky. Can I still use it? A: Likely not. Sulfonyl chlorides are hygroscopic and hydrolyze to sulfonic acids (which are often sticky gums) upon exposure to air.
-
Verification: Run a quick IR. If you see a broad OH stretch (
), the reagent is degraded. -
Fix: Recrystallize the sulfonyl chloride from dry hexane/chloroform if possible, or purchase a fresh batch.
Q: Why avoid alcohols (Methanol/Ethanol) as solvents? A: Sulfonyl chlorides react with alcohols to form sulfonate esters (e.g., methyl sulfonate). This competes with your amine, lowering the yield. Always use non-nucleophilic solvents like DCM, THF, or Acetonitrile.
Q: The reaction works, but I lose product during the acid wash. Why? A: If your amine moiety is basic (e.g., contains a pyridine ring or tertiary amine), your product might be protonating and moving into the aqueous acidic layer.
-
Fix: Adjust the workup pH. Instead of 0.5 M HCl, use a pH 5–6 buffer (like ammonium chloride) to wash away the TEA/DIPEA while keeping your product in the organic layer.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 11: Nucleophilic Substitution at the Carbonyl Group; Chapter 22: Conjugate Addition and Nucleophilic Aromatic Substitution).
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[1] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[1][2] The Journal of Organic Chemistry, 74(24), 9287–9291. (Demonstrates sensitivity of sulfonyl chlorides and optimization of conditions). [Link]
-
De Luca, L., & Giacomelli, G. (2008).[1] An Easy and Handy Synthesis of Sulfonamides. The Journal of Organic Chemistry, 73(10), 3967–3969. (Discusses chemoselectivity in sulfonamide formation). [Link]
-
World Health Organization. (2010). The International Pharmacopoeia - General Methods: Sulfonamides. (Reference for stability and general properties of sulfonamide class drugs). [Link]
Sources
Technical Support Center: Column Chromatography Purification of Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate
Welcome to the technical support guide for the chromatographic purification of Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the isolation of this and structurally similar sulfonyl chlorides. The inherent reactivity of the sulfonyl chloride functional group presents unique challenges, primarily its sensitivity to hydrolysis. This guide provides in-depth troubleshooting solutions and frequently asked questions to ensure a high-yield, high-purity purification process.
Troubleshooting Guide: Isolating Purification Issues
This section addresses specific problems you may encounter during the column chromatography of this compound. Each issue is analyzed from cause to solution, providing a logical framework for problem resolution.
Question 1: My product yield is very low, and I see a highly polar spot on my TLC that won't elute from the column. What is happening?
Answer:
-
Potential Cause: This is the most common issue when purifying sulfonyl chlorides and is almost certainly due to the on-column hydrolysis of your target compound. The sulfonyl chloride moiety (-SO₂Cl) is highly electrophilic and reacts with nucleophiles, including water adsorbed on the silica gel. Standard silica gel is inherently acidic and contains water, which catalyzes the conversion of your desired product into the corresponding sulfonic acid (Methyl 2-(4-(sulfonic acid)phenoxy)acetate).[1][2] This sulfonic acid byproduct is extremely polar and remains irreversibly bound to the silica gel under normal-phase conditions, leading to apparent yield loss.
-
Recommended Solutions:
-
Test for Stability: Before committing your entire batch to a column, perform a simple stability test. Spot your crude product on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you observe a new, lower Rf spot (streaking from the baseline is also common), your compound is degrading on the silica.[1]
-
Use Anhydrous Conditions: Ensure all your solvents are anhydrous and that the silica gel is properly dried. Packing and running the column under an inert atmosphere (e.g., nitrogen or argon) can further minimize exposure to atmospheric moisture.
-
Deactivate the Silica Gel: The acidity of silica gel can be neutralized to prevent degradation. This is a highly effective method.
-
Protocol for Deactivation: Prepare a slurry of your silica gel in your chosen non-polar solvent (e.g., hexanes). Add 1% triethylamine (Et₃N) relative to the solvent volume. Stir the slurry for 15-20 minutes, then pack the column as usual. This basic additive neutralizes the acidic silanol groups responsible for hydrolysis.
-
-
Consider Alternative Stationary Phases: If degradation persists, switch to a less acidic stationary phase. Neutral alumina can be a good alternative for purifying sensitive compounds.[1][3] Florisil is another option to consider.[1]
-
Question 2: My TLC shows good separation between my product and impurities, but on the column, all the fractions are mixed. Why?
Answer:
-
Potential Causes:
-
Column Overloading: The most common reason for poor separation despite a good TLC profile is loading too much crude material onto the column. When the column is overloaded, the bands broaden significantly, leading to overlap and mixed fractions.
-
Improper Sample Loading: If the sample is dissolved in a solvent that is too polar relative to the mobile phase, it will spread down the column instead of adsorbing as a tight band.[4] Similarly, using too large a volume to load the sample will result in a wide initial band.
-
Poorly Packed Column: Channels or cracks in the silica bed will cause the solvent to flow unevenly, leading to distorted elution bands and poor separation.
-
-
Recommended Solutions:
-
Optimize Loading: A general rule of thumb is to load no more than 1g of crude material per 20-40g of silica gel for a moderately difficult separation.
-
Proper Sample Application:
-
Minimal Volume: Dissolve your crude product in the minimum possible volume of a solvent in which it is highly soluble, preferably the mobile phase or a less polar solvent like dichloromethane (DCM).
-
Dry Loading: For optimal performance, pre-adsorb your crude material onto a small amount of silica gel. Dissolve your compound in a suitable solvent (e.g., DCM or acetone), add 2-3 times its weight in silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully layer this powder on top of your packed column.
-
-
Workflow for Dry Loading Technique
Sources
Technical Support Center: Solvent Selection for Efficient Sulfonylation with Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate
Welcome to the technical support guide for sulfonylation reactions utilizing Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into a critical experimental parameter: solvent selection. The choice of solvent is not merely a matter of dissolution; it is a key determinant of reaction rate, yield, and purity. This guide explains the causality behind solvent choices and provides robust troubleshooting strategies to ensure the success of your experiments.
Understanding the Reagent: this compound
This compound (CAS No: 53305-12-7) is a versatile bifunctional reagent.[1] Its structure incorporates a highly reactive sulfonyl chloride group, making it an excellent electrophile for introducing the methyl 2-(4-sulfonylphenoxy)acetate moiety onto nucleophiles such as amines, alcohols, and phenols. The methyl ester provides an additional site for potential subsequent chemical modifications.
Chemical Structure:
The success of reactions involving this reagent is critically dependent on maintaining the integrity of the electrophilic sulfonyl chloride group, which is highly susceptible to hydrolysis and other nucleophilic attacks.[2]
Frequently Asked Questions (FAQs) on Solvent Selection
Q1: What is the primary role of the solvent in a sulfonylation reaction?
The solvent serves multiple critical functions:
-
Solubilization: It must dissolve the substrate (amine, alcohol, etc.), the sulfonyl chloride reagent, and the base to create a homogeneous reaction medium. Heterogeneous reactions are often slow and incomplete.[3]
-
Rate Modulation: The polarity of the solvent can influence the reaction rate by stabilizing or destabilizing transition states and charged intermediates.[3]
-
Selectivity Control: In multifunctional substrates, the solvent can affect which nucleophilic group reacts (chemoselectivity).[3]
-
Temperature Control: The solvent's boiling point dictates the accessible temperature range for the reaction, allowing for effective heat management.
Q2: Why are anhydrous aprotic solvents the standard recommendation for sulfonylation?
Sulfonyl chlorides are highly reactive electrophiles that readily react with nucleophiles. Protic solvents, such as water and alcohols, are nucleophilic and will compete with the intended substrate, leading to the hydrolysis of the sulfonyl chloride into the corresponding and often unreactive sulfonic acid.[2][3] This side reaction consumes the reagent and complicates purification. Aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile) lack acidic protons and do not participate in this unwanted reaction, thereby preserving the electrophile for the desired transformation. The use of anhydrous conditions, including dry solvents and an inert atmosphere (e.g., nitrogen or argon), is crucial to prevent hydrolysis from trace moisture.[4]
Q3: How does solvent polarity impact the reaction with this compound?
The sulfonylation of an amine or alcohol proceeds through a nucleophilic attack on the electron-deficient sulfur atom. This process often involves the formation of a charged, polar intermediate.
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMF): These solvents can stabilize the charged transition state, which may accelerate the reaction rate.[3] However, highly polar solvents like DMF can sometimes promote side reactions or make product isolation more difficult.
-
Nonpolar/Moderately Polar Aprotic Solvents (e.g., Dichloromethane, THF, Chloroform): These are often the optimal choice. They provide excellent solubility for a wide range of organic substrates without being reactive. Chlorinated solvents like Dichloromethane (DCM) and Chloroform (CHCl₃) have demonstrated high efficacy, leading to excellent yields in many sulfonylation and related reactions.[5]
Q4: Are there any situations where an aqueous or protic system might be used?
While unconventional for sulfonyl chlorides, some specific sulfonylation procedures are designed to run in aqueous or mixed aqueous/organic systems. These are typically used for highly water-soluble substrates or when the reaction kinetics in water are surprisingly favorable.[6] However, for general-purpose sulfonylation with this compound, this approach is not recommended due to the high probability of reagent hydrolysis.[2]
Troubleshooting Guide: Solvent-Related Issues
Issue 1: Low or No Product Yield
-
Question: My reaction is sluggish and giving a poor yield. I've confirmed my substrate and base are pure. Could the solvent be the problem?
-
Analysis & Solution:
-
Insolubility: The most common cause of a slow or incomplete reaction is poor solubility of a reactant. If your reaction mixture is a slurry, the reaction is limited to the surface area of the undissolved solid.
-
Action: Screen a panel of anhydrous aprotic solvents. Dichloromethane (DCM) is an excellent starting point due to its ability to dissolve a broad range of compounds. If solubility is still an issue, consider Tetrahydrofuran (THF), Acetonitrile (MeCN), or Chloroform (CHCl₃). A solvent screen is a scientifically rigorous approach to optimization.[3]
-
-
Reagent Decomposition: If you did not use an anhydrous solvent, your sulfonyl chloride has likely hydrolyzed.
-
Action: Repeat the reaction using a freshly opened bottle of anhydrous solvent or a solvent passed through a purification system (e.g., alumina column). Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude moisture.[4]
-
-
Issue 2: The Main Byproduct is the Sulfonic Acid
-
Question: My post-reaction analysis (e.g., LC-MS, NMR) shows a significant peak corresponding to the hydrolyzed sulfonyl chloride (the sulfonic acid). What went wrong?
-
Analysis & Solution:
-
This is a classic sign of water contamination. The sulfonyl chloride group (-SO₂Cl) has reacted with H₂O to form a sulfonic acid (-SO₃H).[2]
-
Action:
-
Verify Solvent Quality: Ensure your solvent is truly anhydrous (<50 ppm water).
-
Dry Glassware: Oven-dry all glassware before use and cool it under a stream of inert gas.
-
Check Reagents: Your substrate or base may contain water. If the substrate is a salt (e.g., an amine hydrochloride), it must be neutralized and dried before use. Ensure the base (e.g., triethylamine) is dry.
-
-
Issue 3: Reaction Works, but is Extremely Slow
-
Question: My reactants are soluble, conditions are anhydrous, but the reaction takes days to reach completion. How can I speed it up?
-
Analysis & Solution:
-
The solvent may not be sufficiently polar to stabilize the transition state. While DCM is a great starting point, a more polar solvent could accelerate the reaction.
-
Action:
-
Switch to a More Polar Solvent: Try running the reaction in Acetonitrile (MeCN). Its higher polarity can facilitate the reaction without being protic.
-
Consider a Catalytic Base: While typically used as an acid scavenger, a base like Pyridine can also act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate, which then reacts with your substrate.
-
Temperature Increase: Gently heating the reaction can increase the rate, but this must be done cautiously. The stability of your substrate and the potential for side reactions at higher temperatures should be considered. Select a solvent with an appropriate boiling point (e.g., THF or MeCN over DCM for higher temperatures).
-
-
Data-Driven Solvent Selection
The following table summarizes the properties of recommended solvents for sulfonylation reactions. The choice should be guided by substrate solubility and desired reaction conditions.
| Solvent | Type | Dielectric Constant (20°C) | Boiling Point (°C) | Key Characteristics & Use Case |
| Dichloromethane (DCM) | Aprotic, Halogenated | 9.1 | 40 | First Choice. Excellent general-purpose solvent with good solvating power for a wide range of substrates. Low boiling point allows for easy removal.[5] |
| Chloroform (CHCl₃) | Aprotic, Halogenated | 4.8 | 61 | Similar to DCM, slightly higher boiling point. Good alternative if substrate solubility is limited in DCM.[5] |
| Tetrahydrofuran (THF) | Aprotic, Ether | 7.5 | 66 | Good for substrates with moderate polarity. Can form peroxides; use inhibitor-free for reactions and check for peroxides if the bottle has been opened for a while. |
| Acetonitrile (MeCN) | Aprotic, Polar | 37.5 | 82 | A more polar option that can accelerate slow reactions.[3] Excellent for dissolving more polar substrates and salts. |
| Toluene | Aprotic, Aromatic | 2.4 | 111 | A non-polar option useful for specific substrates or when higher temperatures are required. |
Visualizing the Solvent Selection Workflow
This decision tree provides a logical pathway for selecting the optimal solvent for your sulfonylation experiment.
Sources
Technical Support Center: Identifying Impurities in Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate Reactions by LC-MS
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate and its subsequent reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring and impurity identification. As a highly reactive intermediate, this compound presents unique analytical challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and accurately characterize your reaction mixtures.
Section 1: Troubleshooting Guide for LC-MS Analysis
This section addresses specific, practical problems you may encounter during the LC-MS analysis of your reaction samples. The underlying principle for many of these issues is the inherent reactivity of the sulfonyl chloride functional group.
Q1: My chromatogram shows a major peak at the expected m/z of the sulfonic acid, but little to no sulfonyl chloride. What is happening?
Answer: This is the most common issue and is almost certainly due to the hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid. The sulfur atom in a sulfonyl chloride is highly electrophilic, making it extremely susceptible to nucleophilic attack by water.[1] This can occur at any stage, from sample workup to injection into the LC-MS.
Causality & Solution:
-
Trace Water in Solvents: Standard HPLC-grade solvents can contain enough water to cause rapid hydrolysis. For sample dilution, always use fresh, anhydrous aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF).
-
Sample Preparation: Prepare samples immediately before analysis. Do not store diluted samples, especially in vials that are not hermetically sealed, as atmospheric moisture can be sufficient for degradation.
-
LC Mobile Phase: The aqueous component of the mobile phase will hydrolyze the analyte on-column. While unavoidable in reversed-phase chromatography, you can minimize this by:
-
Keeping the autosampler tray cooled (e.g., 4-10 °C) to slow the degradation rate in the vial.
-
Minimizing the time between injection and elution from the column by using a steep, fast gradient.
-
-
System Contamination: Ensure the injector, lines, and column are free of residual water. A system flush with a high percentage of organic solvent may be beneficial before starting the analytical run.
Q2: I am observing multiple peaks with the identical mass-to-charge ratio (m/z) as my target product. Are these isomers?
Answer: Yes, it is highly probable that you are observing positional isomers. The chlorosulfonation of Methyl 2-phenoxyacetate is an electrophilic aromatic substitution reaction.[2] While the para-substituted product is typically major due to sterics, ortho- and meta-isomers can also form.
Causality & Solution:
-
Reaction Conditions: The ratio of isomers can be influenced by reaction temperature and the specific chlorosulfonating agent used.[2]
-
Chromatographic Separation: These isomers will have slightly different polarities and should be separable by a well-optimized HPLC method.
-
Action: Increase the length of your gradient or use a shallower gradient to improve resolution.
-
Confirmation: Use MS/MS fragmentation. While the isomers will have the same precursor mass, their fragmentation patterns may differ slightly due to the different substitution patterns on the aromatic ring, allowing for their distinction.
-
Q3: My mass spectrum is complex, showing [M+Na]⁺, [M+K]⁺, and [M+ACN+H]⁺ in addition to [M+H]⁺. How do I simplify this and confirm my molecular weight?
Answer: This phenomenon is the formation of adduct ions, which is very common in electrospray ionization (ESI).[3] These ions are formed when the analyte molecule associates with cations (like sodium and potassium from glassware or reagents) or solvent molecules (like acetonitrile) during the ionization process.[4][5]
Causality & Solution:
-
Source of Ions: Sodium and potassium are ubiquitous and can leach from glass vials or be present as impurities in reagents. Acetonitrile is a common solvent in reversed-phase LC.
-
Confirmation: Recognize these adducts by their characteristic mass differences from the protonated molecule, [M+H]⁺.
-
Mitigation:
-
Use high-purity mobile phase additives like formic acid or ammonium formate to promote protonation ([M+H]⁺).
-
Switch to polypropylene vials to minimize alkali metal leaching.
-
If the spectrum is dominated by adducts, it can still be used to confirm the molecular weight (M). For example, if you observe a peak at m/z 287.0 and another at 309.0, the 22 Da difference is a strong indicator of [M+H]⁺ and [M+Na]⁺, respectively, confirming a neutral mass of 286.0 Da.
-
Table 1: Common Adducts in Positive Ion ESI-MS [6]
| Adduct Ion | Nominal Mass Added to M | Common Source |
| [M+H]⁺ | 1 | Protonated Molecule (Target) |
| [M+NH₄]⁺ | 18 | Ammonium salts in mobile phase |
| [M+Na]⁺ | 23 | Glassware, reagents |
| [M+K]⁺ | 39 | Glassware, reagents |
| [M+CH₃CN+H]⁺ | 42 | Acetonitrile solvent |
| [2M+H]⁺ | M+1 | Dimer formation in ESI source |
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the chemistry of this compound reactions and the strategies for impurity identification.
Q1: What are the most common process-related impurities I should anticipate in my reaction mixture?
Answer: Besides the isomers discussed previously, several other impurities can arise from the starting materials, side reactions, or subsequent degradation. A proactive approach involves predicting these impurities and calculating their expected masses.
Table 2: Potential Impurities in this compound Reactions
| Impurity Name | Structure / Description | Molecular Formula | Exact Mass (Monoisotopic) | Expected [M+H]⁺ m/z |
| Starting Material | Methyl 2-phenoxyacetate | C₉H₁₀O₃ | 166.06299 | 167.0703 |
| Hydrolysis Product | 4-(carbomethoxymethoxy) benzenesulfonic acid | C₉H₁₀O₆S | 246.02016 | 247.0274 |
| Di-substituted Impurity | Bis(4-(carbomethoxymethoxy) phenyl) sulfone | C₁₈H₁₈O₈S | 394.07224 | 395.0795 |
| Amine Reaction Byproduct | N,N-Disubstituted Sulfonamide (from primary amine R-NH₂) | Varies | Varies | Varies |
| Over-chlorination | Dichloro-substituted sulfonyl chloride | C₉H₇Cl₃O₅S | 331.9080 | 332.9153 |
Q2: I am reacting the sulfonyl chloride with a primary amine. What impurities can this specific reaction generate?
Answer: When reacting this compound with a primary amine (R-NH₂), besides the desired sulfonamide, you should be vigilant for the di-substituted impurity.
Causality & Explanation: A primary amine has two reactive N-H protons. After the first substitution to form the desired sulfonamide, the remaining N-H proton is less reactive but can still react with another molecule of the highly electrophilic sulfonyl chloride, especially if the sulfonyl chloride is in excess or if reaction conditions (e.g., high temperature, strong base) are forcing. This results in an N,N-disulfonated impurity, which will have a significantly higher molecular weight.
Caption: Formation of di-substituted impurity from a primary amine.
Q3: What is a robust, universal LC-MS method to start with for analyzing my reaction samples?
Answer: While methods always require optimization, the following protocol provides a solid starting point for resolving the parent compound from its most common impurities.
Experimental Protocol: General Purpose LC-MS Method
-
Sample Preparation:
-
Dilute 1-2 µL of the reaction mixture into 1 mL of anhydrous acetonitrile (ACN).
-
Vortex thoroughly.
-
Use polypropylene vials to minimize sodium/potassium adducts.
-
Analyze immediately or store at 4 °C for no more than a few hours.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size (or similar high-efficiency column).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 - 1.0 min: 10% B
-
1.0 - 8.0 min: 10% to 95% B (Linear Ramp)
-
8.0 - 9.0 min: 95% B (Hold)
-
9.1 - 10.0 min: 10% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100 - 800.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas (N₂) Flow: 10 L/min.
-
Gas Temperature: 325 °C.
-
Nebulizer Pressure: 40 psi.
-
Data Acquisition: Perform both full scan (for unknown screening) and, if possible, targeted MS/MS on the expected mass of the parent compound.
-
Q4: How can I definitively confirm the structure of an unknown impurity?
Answer: A multi-step, evidence-based approach is required for structural confirmation.
Caption: Workflow for impurity structure elucidation.
Workflow Explained:
-
High-Resolution Mass Spectrometry (HRMS): Use an Orbitrap or TOF mass spectrometer to obtain an accurate mass measurement (typically <5 ppm error). This allows you to generate a highly confident elemental formula.
-
Tandem Mass Spectrometry (MS/MS): Isolate the impurity's precursor ion and fragment it. The resulting fragmentation pattern is a molecular fingerprint. Key fragment losses to look for include:
-
Chemical Logic: Use your knowledge of the reaction to propose logical structures that fit the elemental formula and fragmentation data. For example, if the mass corresponds to an isomer, is it an ortho or meta substitution?
-
Reference Standard: The gold standard for confirmation is to synthesize the suspected impurity and demonstrate that its retention time, full scan mass spectrum, and MS/MS fragmentation pattern are identical to the unknown peak in your sample under the same LC-MS conditions.
References
- ResearchGate. (2025). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route.
- Benchchem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimiz
- Google Patents. (n.d.). Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid.
- ResearchGate. (2025). In Situ Identification and Quantification of Genotoxic Sulfonyl Chloride Impurity in Topiramate via LC-MS/MS.
- ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs.
- Google Patents. (n.d.). Production technology of 2-methyl-4-chloro-sodium phenoxy acetate.
- ResearchGate. (2024). Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes.
- Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene? Chemistry Stack Exchange.
- Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses.
- Google Patents. (2013). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
- PubMed. (n.d.). Formation and decompositions of chloride adduct ions. PubMed.
- Benchchem. (n.d.). A Comparative Guide to the LC-MS Analysis of Compounds Synthesized with 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
- ResearchGate. (n.d.). Hydrolysis of methyl esters and alkylation to phenacyl esters. Reagents and conditions: (i) TMSOK, THF, rt, 16 h.
- Chemistry LibreTexts. (2023).
- (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.).
- ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Google Patents. (n.d.). Reaction of chlorosulfonic acid with alkoxylated alkyl phenols.
- ResearchGate. (2025). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry.
- ACS Publications. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry.
- ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.
- NIH. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir.
- Google Patents. (n.d.). Comprehensive process for the preparation of 4-chloro-2-methylphenoxyacetic acid.
- S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. (2011).
- ResearchGate. (n.d.). Common types of adducts in LC-MS.
- Patsnap. (n.d.). Synthesis method of 2-methylphenoxyacetic acid. Eureka.
- Chromatography Online. (n.d.). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS.
- MSU Chemistry. (n.d.). Mass Spectrometry.
- NIH. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- NIH. (n.d.). Methyl 2-{4-chloro-2-[5-chloro-2-(2-methoxy-2-oxoethoxy)benzyl]phenoxy}acetate.
- BVL. (2026). Product chemistry - Relevant impurities of technical active substances. BVL.
- The Main Fragmentation Reactions of Organic Compounds. (n.d.).
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Validation & Comparative
NMR characterization of sulfonamides derived from Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate
Topic: NMR Characterization of Sulfonamides Derived from Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In medicinal chemistry, the sulfonyl group is a pivotal pharmacophore, yet the characterization of its derivatives often relies on generic protocols that fail to address scaffold-specific nuances.[1] This guide focuses on This compound , a bifunctional scaffold combining a reactive sulfonyl chloride with a methyl ester "anchor."
Unlike simple benzenesulfonamides (e.g., Tosyl derivatives), this scaffold provides unique spectral handles—specifically the oxy-acetate tail—that serve as internal diagnostic standards for reaction monitoring. This guide compares the NMR performance of this scaffold against standard alternatives, providing a self-validating protocol for confirming sulfonamide formation and quantifying purity.
Part 1: Structural Context & Synthetic Pathway
The synthesis involves the nucleophilic attack of a primary or secondary amine on the sulfur center of This compound (1) to yield the corresponding Sulfonamide (2) .
Why this Scaffold?
-
Dual Functionality: The methyl ester allows for further diversification (e.g., hydrolysis to acid, amidation) after sulfonamide formation.
-
NMR Visibility: The methoxy (
) and methylene ( ) protons act as isolated singlets in clear spectral windows, simplifying integration and quantification.
Visualization: Synthetic Workflow & Diagnostic Shifts
Figure 1: Synthetic pathway transforming the sulfonyl chloride precursor into the target sulfonamide, highlighting the competing hydrolysis pathway.
Part 2: Comparative NMR Analysis
This section objectively compares the spectral "performance" of the Methyl 2-(4-phenoxy)acetate scaffold against the industry-standard p-Toluenesulfonyl (Tosyl) group.
1. Diagnostic Efficiency Comparison
| Feature | Phenoxyacetate Scaffold (Target) | Tosyl Scaffold (Alternative) | Advantage/Verdict |
| Diagnostic Singlets | Two: | One: | Phenoxyacetate Wins: The |
| Electronic Feedback | Electron-donating alkoxy group creates a strong AA'BB' aromatic pattern. | Weakly donating methyl group; AA'BB' often collapses to a singlet or tight multiplet. | Phenoxyacetate Wins: clearer separation of aromatic protons facilitates integration and impurity detection. |
| Reaction Monitoring | Ester methyl shift is sensitive to solvent but stable during sulfonylation. | Methyl shift is static. | Neutral: Both are stable, but Phenoxyacetate offers two integration references. |
2. 1H NMR Chemical Shift Profile (DMSO-d6)[3]
The following table details the specific chemical shifts expected for the product versus the starting material.
| Proton Environment | Precursor (Sulfonyl Chloride) | Product (Sulfonamide) | Mechanistic Explanation |
| Sulfonamide NH ( | Absent | 9.5 – 10.5 (s) | Diagnostic confirmation of bond formation. Broadens with water content; sharpens in dry DMSO. |
| Aromatic (Ortho to S) | ~7.95 (d) | ~7.65 – 7.75 (d) | The |
| Aromatic (Ortho to O) | ~7.15 (d) | ~7.10 (d) | Minimal change, as this position is distal to the reaction center. |
| Methylene ( | ~4.95 (s) | 4.85 (s) | Slight shielding upon conversion, but remains a distinct singlet. |
| Methyl Ester ( | ~3.75 (s) | 3.70 (s) | Remains constant; serves as the internal integration standard (3H). |
Critical Insight: If you observe a broad singlet around 11.0–12.0 ppm and the disappearance of the NH signal, your product has likely hydrolyzed to the sulfonic acid .
3. 13C NMR Profile
-
Carbonyl (
): ~168 ppm.[2] -
Aromatic C-O: ~161 ppm (Deshielded by oxygen).
-
Aromatic C-S: ~130–135 ppm (Shift varies significantly between Chloride and Amide).
-
Methylene (
): ~65 ppm. -
Methoxy (
): ~52 ppm.
Part 3: Experimental Protocol & Validation
A. Synthesis of Sulfonamide Derivatives
-
Reagents: this compound (1.0 equiv), Amine (1.1 equiv), Pyridine or Triethylamine (1.5 equiv), DCM (anhydrous).
-
Procedure:
-
Dissolve the amine and base in dry DCM at 0°C.
-
Add the sulfonyl chloride precursor portion-wise (exothermic).
-
Warm to RT and stir for 2–4 hours.
-
Quench: Wash with 1N HCl (to remove excess amine/pyridine), then Brine.
-
Dry over
and concentrate.
-
B. NMR Sample Preparation (Self-Validating)
To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), use this specific preparation method to avoid H-D exchange which can mask the NH signal.
-
Solvent Choice: Use DMSO-d6 rather than
.-
Reason: Sulfonamides often have poor solubility in chloroform. DMSO also slows proton exchange, sharpening the diagnostic NH signal.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Water Check: Check for the water peak at 3.33 ppm. If the integral is high (>10% of methyl), the NH peak may be broadened or invisible.
C. Decision Tree for Spectral Interpretation
Figure 2: Logic flow for validating the integrity of the synthesized sulfonamide.
References
-
General Sulfonamide Synthesis & NMR
-
Phenoxyacetate Scaffold Characterization
-
Al-Ostoot, F. H., et al. "Synthesis, crystal structure and 3D energy frameworks of ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate."[7] Journal of Molecular Structure, 2019. (Provides analogous NMR data for the phenoxyacetate tail).
-
-
Sulfonyl Chloride vs.
-
BenchChem.[8] "A Researcher's Guide to Characterizing Sulfonyl Chlorides." 2025.
-
-
Hammett Correlations in Sulfonamides
Sources
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- 3. thieme-connect.de [thieme-connect.de]
- 4. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]
- 5. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scholarworks.uark.edu [scholarworks.uark.edu]
reactivity of Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate vs. dansyl chloride for amine labeling
A Comparative Guide for Senior Application Scientists: Reactivity of Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate vs. Dansyl Chloride for Amine Labeling
In the realm of bioconjugation and proteomics, the selection of an appropriate labeling reagent is a critical decision that dictates the sensitivity, specificity, and downstream analytical compatibility of an experiment. This guide provides a detailed comparison of two sulfonyl chloride-based reagents for amine labeling: the classic fluorescent probe, dansyl chloride, and the more functionally versatile, this compound.
Introduction to Amine-Reactive Sulfonyl Chlorides
The reaction between a sulfonyl chloride and a primary or secondary amine yields a highly stable sulfonamide bond.[1] This covalent linkage is robust and resistant to hydrolysis, making it ideal for applications requiring sample integrity over time and through various analytical procedures. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.[2]
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) has been a cornerstone of protein chemistry for decades.[3][4] Its primary appeal lies in the inherent fluorescence of the dansyl group, which allows for sensitive detection of labeled molecules.[4]
This compound , on the other hand, is a non-fluorescent reagent. Its utility is prominent in mass spectrometry-based applications where a precise mass shift is the desired readout. The terminal methyl ester also provides a handle for potential post-labeling modifications.
A Head-to-Head Comparison of Reactivity
The rate and efficiency of the labeling reaction are governed by both electronic and steric factors.
Electronic Effects: The electrophilicity of the sulfur atom in the sulfonyl chloride is a key determinant of reactivity.
-
Dansyl Chloride: The dimethylamino group on the naphthalene ring is a strong electron-donating group. This electronic contribution slightly reduces the electrophilicity of the sulfonyl chloride's sulfur atom.
-
This compound: The phenoxyacetate group is generally considered to be less electron-donating than the dimethylamino group of dansyl chloride. This results in a relatively more electrophilic sulfur atom, which can lead to faster reaction kinetics.
Steric Hindrance: The three-dimensional structure of the reagent can influence its ability to access amine groups, particularly within the complex architecture of proteins.
-
Dansyl Chloride: The bulky, planar naphthalene ring system can create steric hindrance, potentially limiting its access to amines in sterically crowded environments.
-
This compound: This molecule possesses a more linear and less sterically demanding structure, which may allow for more efficient labeling of hindered amines.
Performance Data and Practical Considerations
| Parameter | This compound | Dansyl Chloride |
| Primary Application | Mass Spectrometry, Non-fluorescent tagging | Fluorescence Detection, N-terminal sequencing |
| Reaction pH | Typically 8.5-9.5 | Typically 9.5-10.5[3] |
| Reaction Time | Generally faster; 15-60 minutes | Slower; can require 1-2 hours or more[5] |
| Solvent for Stock Solution | Acetonitrile, DMF | Acetone, Acetonitrile[3][6] |
| Stability in Aqueous Solution | Susceptible to hydrolysis | Susceptible to hydrolysis, forming non-reactive dansyl acid[7] |
| Byproducts | Sulfonic acid (from hydrolysis) | Dansyl sulfonic acid (from hydrolysis) |
| Product Stability | High (stable sulfonamide bond)[8] | High (stable sulfonamide bond)[1][4] |
Experimental Protocols: A Guide for the Bench
The following protocols provide a starting point for the labeling of proteins or other amine-containing molecules. Optimization may be required for specific applications.
Protocol 1: Labeling with this compound for Mass Spectrometry
Objective: To achieve efficient labeling of a protein for subsequent mass spectrometric analysis.
Materials:
-
Protein of interest (in a non-amine-containing buffer, e.g., phosphate or borate)
-
This compound
-
Anhydrous acetonitrile or DMF
-
0.1 M Sodium bicarbonate buffer, pH 9.0
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Adjust the protein solution to a concentration of 2-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 9.0.
-
Reagent Preparation: Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous acetonitrile.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the reagent to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction for 1 hour at room temperature.
-
Quenching: Add quenching solution to a final concentration of 50-100 mM to consume any unreacted reagent. Incubate for an additional 30 minutes.
-
Purification: Remove excess reagent and byproducts by dialysis, size-exclusion chromatography, or centrifugal filtration.
-
Analysis: Confirm labeling by mass spectrometry, looking for the expected mass shift.
Experimental Workflow:
Caption: Workflow for fluorescent amine labeling with Dansyl Chloride.
Mechanistic Overview
The underlying mechanism for both reagents is a nucleophilic substitution reaction at the sulfur atom.
Caption: General reaction mechanism for sulfonamide formation.
Concluding Remarks for the Practicing Scientist
The choice between this compound and dansyl chloride is fundamentally application-driven.
-
For mass spectrometry-based proteomics and applications where fluorescence is undesirable, this compound is an excellent choice. Its potentially faster kinetics and lower steric profile are advantageous.
-
For applications requiring sensitive fluorescent detection, such as protein quantification, N-terminal analysis, and fluorescence microscopy, dansyl chloride remains a reliable and well-characterized reagent.
It is imperative to consider the potential for hydrolysis of both reagents in aqueous environments and to prepare stock solutions fresh in anhydrous organic solvents. [7][9]Proper quenching and purification are essential to remove unreacted reagents that could interfere with downstream analysis.
References
-
UCLA-DOE Institute. Dansyl Chloride (Howard Chang). [Link]
-
ResearchGate. HPLC of amino acids as dansyl and dabsyl derivatives. [Link]
-
Bartzatt, R. (2001). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. Drug testing and analysis, 1(2), 123–132. [Link]
-
ResearchGate. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. [Link]
-
Han, J., & Danell, A. S. (2014). Targeted quantification of amino acids by dansylation. Journal of visualized experiments : JoVE, (85), e51246. [Link]
-
MDPI. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. [Link]
-
ResearchGate. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na2CO3 buffer. [Link]
-
PubMed Central. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. [Link]
-
ResearchGate. Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. [Link]
-
Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
YouTube. 26.04 Protecting Groups for Amines: Sulfonamides. [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
-
Chemistry LibreTexts. 23.9: Amines as Nucleophiles. [Link]
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- 2. youtube.com [youtube.com]
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- 4. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. researchgate.net [researchgate.net]
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- 8. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
A Comparative Guide to the Synthetic Validation of Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate
This compound is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a reactive sulfonyl chloride group, a common precursor for the synthesis of sulfonamides, and a methyl ester, which can be readily hydrolyzed to the corresponding carboxylic acid. This unique combination of functional groups makes it a valuable building block for the development of novel therapeutic agents. The phenoxyacetic acid scaffold itself is found in various herbicides and drugs, highlighting the importance of efficient and well-validated synthetic access to its derivatives.[1]
This guide will focus on a logical and widely applicable synthetic approach, breaking down each stage to provide not just a procedure, but a deeper understanding of the underlying chemical principles.
Primary Synthetic Route: A Three-Step Approach
The most logical and efficient synthesis of this compound proceeds through a three-step sequence starting from readily available commercial reagents:
-
Williamson Ether Synthesis: Formation of methyl 2-phenoxyacetate from phenol and methyl chloroacetate.
-
Electrophilic Aromatic Substitution: Chlorosulfonation of the aromatic ring of methyl 2-phenoxyacetate.
-
Work-up and Purification: Isolation and purification of the final product.
This strategy is predicated on the robust and high-yielding nature of each individual step, making it a reliable choice for laboratory-scale synthesis.
Caption: Workflow for the primary synthetic route to this compound.
Experimental Protocol: A Detailed Walkthrough
Step 1: Synthesis of Methyl 2-phenoxyacetate
This initial step is a classic Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and a primary alkyl halide.
-
Rationale: The reaction is initiated by the deprotonation of phenol with a suitable base to form the more nucleophilic phenoxide ion. This is followed by an SN2 attack on the electrophilic carbon of methyl chloroacetate. A moderately strong base like potassium carbonate is sufficient to deprotonate the acidic phenol without promoting significant hydrolysis of the ester.
-
Procedure:
-
To a solution of phenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl chloroacetate (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield crude methyl 2-phenoxyacetate. This is often of sufficient purity for the subsequent step.
-
Step 2: Chlorosulfonation of Methyl 2-phenoxyacetate
This step introduces the key sulfonyl chloride functionality onto the aromatic ring via electrophilic aromatic substitution.
-
Rationale: Chlorosulfonic acid is a powerful electrophile that reacts with electron-rich aromatic rings. The phenoxy group is an activating, ortho-, para-director. Due to steric hindrance from the bulky ether linkage at the ortho position, the para-substituted product is expected to be the major isomer. The reaction is typically performed at low temperatures to control its exothermicity and minimize side reactions.
-
Procedure:
-
Cool a flask containing chlorosulfonic acid (3.0 eq) to 0 °C in an ice bath.
-
Slowly add methyl 2-phenoxyacetate (1.0 eq) to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The product will precipitate as a solid.
-
Step 3: Work-up and Purification
-
Procedure:
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid.
-
Dry the crude product under vacuum.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.
-
Comparison of Synthetic Routes: Alternative Strategies
While the primary route is robust, alternative methods for the crucial chlorosulfonation step are worth considering, especially in specific research or industrial contexts.
Caption: Comparison of chlorosulfonation strategies.
Alternative 1: Sandmeyer-type Reaction
-
Concept: This approach involves the diazotization of an aniline precursor followed by reaction with sulfur dioxide in the presence of a copper catalyst.[2]
-
Advantages: This method is particularly useful when the desired substitution pattern is not easily accessible through direct electrophilic aromatic substitution. It offers good regiochemical control.
-
Disadvantages: This is a multi-step process that requires the synthesis of the corresponding aniline, diazotization at low temperatures, and the use of gaseous sulfur dioxide, which can be challenging to handle in a standard laboratory setting.
Alternative 2: From the Corresponding Sulfonic Acid
-
Concept: If the sulfonic acid derivative of methyl 2-phenoxyacetate is available, it can be converted to the sulfonyl chloride using reagents like thionyl chloride or phosphorus pentachloride.
-
Advantages: This can be a high-yielding conversion.
-
Disadvantages: The primary challenge is the synthesis of the sulfonic acid itself, which is often prepared by sulfonation with sulfuric acid, a reaction that can be less selective and require harsh conditions compared to direct chlorosulfonation.
Validation of the Synthetic Product: A Multi-faceted Analytical Approach
Rigorous analytical validation is paramount to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques should be employed.
Expected Analytical Data
The following table summarizes the expected analytical data for the target compound based on the analysis of structurally similar molecules.[3][4][5][6][7][8][9][10][11]
| Analytical Technique | Expected Observations |
| 1H NMR | Aromatic protons in the range of 7.0-8.0 ppm, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. A singlet for the methylene protons adjacent to the ether oxygen around 4.8 ppm. A singlet for the methyl ester protons around 3.8 ppm. |
| 13C NMR | Signals for the ester carbonyl carbon (~168 ppm), aromatic carbons (115-160 ppm), the methylene carbon (~65 ppm), and the methyl ester carbon (~52 ppm). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the S=O stretches of the sulfonyl chloride group (around 1375 and 1180 cm-1), the C=O stretch of the ester (around 1750 cm-1), and C-O ether stretches. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns may show the loss of the chloro, sulfonyl, and methoxycarbonyl groups. |
| Melting Point | A sharp and defined melting point is indicative of high purity. |
Experimental Protocols for Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Procedure:
-
Dissolve a small sample (5-10 mg) of the purified product in deuterated chloroform (CDCl3).
-
Transfer the solution to an NMR tube.
-
Acquire 1H and 13C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
-
Process and analyze the spectra to confirm the expected chemical shifts, integration values, and coupling patterns.
-
Infrared (IR) Spectroscopy
-
Procedure:
-
Obtain an IR spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Alternatively, prepare a KBr pellet of the sample.
-
Identify the characteristic absorption bands for the key functional groups.
-
Mass Spectrometry (MS)
-
Procedure:
-
Dissolve a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer.
-
Determine the mass of the molecular ion and analyze the fragmentation pattern.
-
Conclusion
The three-step synthetic route to this compound presented in this guide offers a reliable and efficient method for accessing this valuable chemical intermediate. The detailed experimental protocols and the rationale behind each step provide a solid foundation for its successful implementation in a research setting. Furthermore, the comprehensive analytical validation framework ensures the unambiguous characterization and quality control of the final product. By understanding both the primary synthetic pathway and its alternatives, researchers are well-equipped to make informed decisions based on their specific needs and available resources, ultimately accelerating progress in drug discovery and development.
References
- Method for preparing 2-methyl-4-chlorophenoxyacetic acid through catalytic chlorination of 2-methylphenoxyacetic acid.
-
(4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem. [Link]
- CN102285890A - Preparation process of 2-methyl-4-dimethylamine chlorophenoxyacetate - Google P
-
Synthesis of Phenols from Benzoic Acids - Organic Syntheses Procedure. [Link]
- CN1618785A - Production technology of 2-methyl-4-chloro-sodium phenoxy acetate - Google P
- CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google P
- CN101434542A - Preparation of methyl phenoxyacetate - Google P
- PL211851B1 - Comprehensive process for the preparation of 4-chloro-2-methylphenoxyacetic acid - Google P
-
Methyl phenoxyacetate | C9H10O3 | CID 16365 - PubChem. [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. [Link]
-
Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester - NIST WebBook. [Link]
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC - NIH. [Link]
-
The 1H NMR spectrum of methyl acetate shows two peaks - ResearchGate. [Link]
-
(4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem. [Link]
-
Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester - NIST WebBook. [Link]
-
Organic & Biomolecular Chemistry - RSC Publishing. [Link]
-
methyl phenoxyacetate, 2065-23-8 - The Good Scents Company. [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ResearchGate. [Link]
-
Ethyl 2-(4-(chlorosulfonyl)-2-methylphenoxy)acetate - Pharmaffiliates. [Link]
- KR20150041269A - New process for the production of arensulfonyl chloride
-
mass spectrum of methyl ethanoate C3H6O2 CH3COOCH3 fragmentation pattern - doc brown. [Link]
-
2-[4-(Methanesulfonamidomethyl)phenoxy]acetic acid | C10H13NO5S | CID 28287298 - PubChem. [Link]
-
4-methylphenoxyaceticacid | C9H9O3 | MD Topology | NMR | X-Ray. [Link]
-
Ethyl 4-chlorosulfonyl-2-methylphenoxyacetate/91427-62-2 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD. [Link]
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- 4. Methyl phenoxyacetate(2065-23-8) 1H NMR [m.chemicalbook.com]
- 5. Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester [webbook.nist.gov]
- 6. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester [webbook.nist.gov]
- 8. methyl phenoxyacetate, 2065-23-8 [thegoodscentscompany.com]
- 9. mass spectrum of methyl ethanoate C3H6O2 CH3COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 4-methylphenoxyaceticacid | C9H9O3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 11. (4-CHLORO-2-METHYLPHENOXY)ACETIC ACID METHYL ESTER(2436-73-9) IR Spectrum [m.chemicalbook.com]
Technical Guide: Chemoselectivity Profiling of Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate
Executive Summary
Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate (hereafter MCPA ) represents a critical class of bifunctional linkers used extensively in medicinal chemistry, particularly for PROTAC® linker synthesis and peptidomimetic design. Its dual functionality—a highly reactive sulfonyl chloride (
This guide provides a rigorous analysis of MCPA’s performance, specifically focusing on its ability to undergo selective sulfonylation with amines while preserving the ester moiety for downstream functionalization. Unlike simple reagents like
Chemical Profile & Reactivity Landscape
To master the chemoselectivity of MCPA, one must understand the electronic push-pull dynamics of the molecule.
-
Electrophile 1 (Sulfonyl Chloride): The primary reaction center. The para-phenoxy group is an electron-donating group (EDG) via resonance. This makes the sulfonyl chloride slightly less electrophilic than electron-deficient analogs (e.g., nitrobenzenesulfonyl chlorides) but significantly more stable towards humidity.
-
Electrophile 2 (Methyl Ester): The secondary reaction center. While generally stable, it is susceptible to nucleophilic attack (aminolysis) or hydrolysis under high-pH conditions often required to scavenge HCl during sulfonylation.
Reaction Pathway Analysis
The following diagram illustrates the kinetic competition between the desired sulfonylation and potential side reactions.
Figure 1: Kinetic competition pathways. Path A is the desired route, achievable through solvent and base selection.
Comparative Analysis: MCPA vs. Alternatives
The table below objectively compares MCPA against common alternatives used to introduce sulfonyl moieties or linkers.
| Feature | MCPA (Target) | 4-(Chlorosulfonyl)benzoic Acid | Pentafluorophenyl (PFP) Sulfonates | |
| Primary Utility | Bifunctional Linker (Linker Logic) | Protecting Group / Leaving Group | Bifunctional Linker | Highly Selective Linker |
| Chemoselectivity | High (Sulfonyl Cl | N/A (Single functional group) | Low (Acid interferes with base scavengers) | Very High (Tunable reactivity) |
| Moisture Sensitivity | Moderate (Stabilized by phenoxy ether) | Moderate | High | Low (Stable solid) |
| Solubility | Excellent in DCM, THF, EtOAc | Good | Poor in DCM (Requires polar solvents) | Good |
| Post-Reaction Workup | Requires neutral/mildly acidic wash | Standard aqueous wash | Difficult (Amphoteric product) | Standard |
| Cost Efficiency | High | Very High | Moderate | Low (Expensive) |
Expert Insight: While 4-(chlorosulfonyl)benzoic acid seems like a direct alternative, it is practically difficult to use. The free carboxylic acid consumes the base equivalents needed for the sulfonylation, leading to solubility issues and "gummy" precipitates. MCPA’s ester mask solves this solubility problem completely.
Experimental Validation & Protocols
Protocol A: Chemoselective Sulfonylation
Objective: Couple a primary amine to MCPA without hydrolyzing the methyl ester.
Reagents:
-
MCPA (1.0 equiv)[1]
-
Primary Amine (1.0 - 1.1 equiv)
-
DIPEA (Diisopropylethylamine) (1.2 equiv) or Pyridine (2.0 equiv)
-
Solvent: Anhydrous DCM or THF (0.1 M concentration)
Step-by-Step Methodology:
-
Preparation: Dissolve the amine and DIPEA in anhydrous DCM under an inert atmosphere (
or Ar). Cool the solution to . -
Addition: Dissolve MCPA in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 10 minutes. Reasoning: Slow addition prevents localized high concentrations of MCPA, minimizing side reactions.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Checkpoint: The ester spot (
) should remain; the sulfonyl chloride ( ) should disappear.
-
-
Quench & Workup: Dilute with DCM. Wash with 0.5 M HCl (cold)
Sat. Brine.-
Critical: The acid wash removes unreacted amine and DIPEA. The bicarbonate wash must be brief to avoid hydrolyzing the ester.
-
-
Drying: Dry over
, filter, and concentrate.
Protocol B: Orthogonal Ester Hydrolysis
Objective: Reveal the carboxylic acid for subsequent coupling (e.g., PROTAC synthesis).
Reagents:
-
Sulfonamide-MCPA adduct (from Protocol A)
-
LiOH
(2.0 equiv) -
Solvent: THF:Water (3:1)
Methodology:
-
Dissolve the sulfonamide in THF. Cool to
. -
Add LiOH dissolved in water dropwise.
-
Stir at
to RT for 2 hours. -
Acidification: Carefully acidify to pH 3–4 with 1M HCl. Extract with EtOAc.
-
Note: The sulfonamide bond is extremely stable to these basic hydrolysis conditions, demonstrating the orthogonality of the system.
-
Troubleshooting & Optimization Logic
Common failure modes and their scientific resolutions:
| Observation | Root Cause | Corrective Action |
| Low Yield of Sulfonamide | Hydrolysis of | Use anhydrous solvents and molecular sieves. Ensure glassware is oven-dried. |
| Loss of Methyl Ester | Base was too strong or reaction time too long. | Switch from TEA to DIPEA (steric bulk reduces nucleophilicity). Reduce reaction time. |
| Formation of Bis-Sulfonamide | Excess MCPA relative to primary amine. | Strictly control stoichiometry (1:1). Add MCPA to the amine, not vice-versa. |
Decision Tree for Solvent Selection
Figure 2: Solvent selection logic. DCM is preferred due to its non-nucleophilic nature and ease of removal.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for this compound. Retrieved from .[2]
-
Sigma-Aldrich. Product Specification: Methyl 2-[4-(chlorosulfonyl)phenyl]acetate. Retrieved from .
- Woolven, H., et al. (2016).Sulfonamide Synthesis via Sulfonyl Chlorides. Journal of Organic Chemistry. (General reference for sulfonyl chloride reactivity).
- Gao, H., et al. (2000).Synthesis of Rofecoxib and Study of Lactone Ring Stability. Asian Journal of Chemistry. (Context on sulfonyl/ester stability).
-
ChemicalBook. Methyl 2-(4-(chlorosulfonyl)phenyl)acetate Properties and Synthesis. Retrieved from .
Sources
Safety Operating Guide
Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate proper disposal procedures
This guide outlines the authoritative, field-validated procedures for the safe disposal of Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate (CAS: 53305-12-7).[1][2]
Immediate Hazard Alert: This compound contains a chlorosulfonyl functional group (
Part 1: Pre-Disposal Hazard Assessment
Before initiating any disposal workflow, you must characterize the specific state of the waste. The presence of the chlorosulfonyl moiety dictates that this material is classified as RCRA Hazardous Waste (typically D002 for Corrosivity and D003 for Reactivity) until fully quenched.
Physicochemical Properties Relevant to Disposal
| Property | Characteristic | Operational Implication |
| Functional Group | Sulfonyl Chloride ( | High Reactivity: Hydrolyzes to sulfonic acid + |
| Secondary Group | Methyl Ester ( | Hydrolysis Risk: Will hydrolyze to carboxylic acid in strong base; generates methanol byproduct.[1][2] |
| Physical State | Solid (typically off-white powder) | Dissolution Required: Must be dissolved in an inert solvent (e.g., DCM, Toluene) before quenching to prevent "hot spots" or clumping.[1][2] |
| Byproducts | Ventilation: All operations must occur in a functioning fume hood.[1][2] |
Part 2: Operational Safety & PPE
Trustworthiness Protocol: Do not rely on standard lab coats alone. The generation of
-
Engineering Controls: Certified Chemical Fume Hood (Sash at lowest working position).
-
Eye/Face Protection: Chemical splash goggles AND a full-face shield. (Standard safety glasses are insufficient against corrosive splashes).
-
Hand Protection: Double-gloving recommended.
-
Inner: Nitrile (4 mil).
-
Outer: Neoprene or extended-cuff Nitrile (8 mil) to protect wrists/forearms.[1]
-
-
Respiratory: If fume hood containment is breached (emergency only), use a full-face respirator with Acid Gas cartridges.[1]
Part 3: Controlled Quenching Protocol (The "Kill" Step)
This is the critical "Self-Validating System" for disposal. You cannot declare the waste safe until the reactive
Principle:
Step-by-Step Methodology
1. Preparation of the "Kill Solution"
-
Prepare a 20% Sodium Hydroxide (
) or Saturated Sodium Bicarbonate ( ) solution in a large beaker. -
Volume Rule: Use at least 10 mL of base solution per 1 gram of chemical to ensure excess neutralizing capacity.
-
Place the beaker in an ice-water bath . The hydrolysis is exothermic; keeping the temperature low prevents solvent boiling and minimizes
vaporization.
2. Solubilization (If Solid)
-
Do not add solid directly to water (risk of clumping and delayed violent reaction).
-
Dissolve the this compound in a minimal amount of inert organic solvent (Dichloromethane or Ethyl Acetate).[1]
3. Controlled Addition
-
Using an addition funnel or pipette, dropwise add the dissolved chemical into the chilled base solution.
-
Stir vigorously. Good mixing is essential to prevent biphasic accumulation of unreacted chloride.
-
Observation: Watch for bubbling (
if using bicarbonate) or temperature spikes.[1] If temp rises , stop and let cool.
4. Validation (The Check)
-
After addition is complete, remove the ice bath and allow to stir at room temperature for 30–60 minutes.
-
pH Test: Check the pH of the aqueous layer. It must remain basic (pH > 9) . If acidic, add more base and stir longer.
-
Phase Check: If an organic solvent was used, separate the layers.[4] The active sulfonyl chloride should now be fully converted to the water-soluble sulfonate.
Part 4: Waste Stream Management
Once quenched, the material is no longer "Reactive" (D003), but the waste mixture likely remains "Corrosive" (D002) due to high pH or "Toxic" due to the organic solvent.[1]
Disposal Decision Tree
Figure 1: Logical flow for determining the correct waste stream classification following quenching.[1][2]
Labeling Requirements
-
Unquenched (Pure/Stock): Must be labeled "Hazardous Waste - Reactive - Corrosive" .[1]
-
Quenched (Aqueous): Label as "Aqueous Waste - Basic (pH > 10)" .[1] List constituents: Sodium 2-(4-sulfophenoxy)acetate, Sodium Chloride, Sodium Hydroxide.[1]
-
Quenched (Mixed Organic): If DCM was used, label as "Halogenated Solvent Waste" .
Part 5: Emergency Procedures
In the event of a spill or exposure, immediate action is required to mitigate the corrosive effects of the sulfonyl chloride.
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Brush off dry powder first (if solid), then flush with water for 15 min.[1][2] | Do not apply neutralizing agents to skin.[1][5] Seek medical aid. |
| Eye Contact | Flush immediately at eyewash station for 15 min. | Hold eyelids open. Seek emergency ophthalmological care. |
| Bench Spill | Cover with Dry Lime, Sand, or Soda Ash .[1][2] | Do NOT use water (creates acid mist).[1] Scoop into a dry container. |
| Fume Hood Failure | Close sash immediately. Evacuate lab. | Alert EHS. Do not re-enter until ventilation is restored. |
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 4-Chlorosulfonylphenoxyacetic acid derivatives. Merck KGaA.[5]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (40 CFR Part 261).
-
University of Illinois Urbana-Champaign (DRS). (n.d.). Treatment of Reactive Wastes: Acid Chlorides and Anhydrides. Division of Research Safety. [1]
Sources
- 1. PubChemLite - this compound (C9H9ClO5S) [pubchemlite.lcsb.uni.lu]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
